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  • Product: Z-D-Nva-OH
  • CAS: 21691-44-1; 42918-89-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties and Applications of N-Cbz-D-norvaline

Introduction: A Unique Building Block in Synthetic Chemistry N-Cbz-D-norvaline, systematically named (2R)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid, is a non-proteinogenic amino acid derivative of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Unique Building Block in Synthetic Chemistry

N-Cbz-D-norvaline, systematically named (2R)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid, is a non-proteinogenic amino acid derivative of significant interest to researchers in peptide synthesis, medicinal chemistry, and drug development. It consists of two key components: the unnatural D-enantiomer of norvaline and the N-terminal carboxybenzyl (Cbz or Z) protecting group. Norvaline is an isomer of the more common amino acid valine, differing by its linear propyl side chain.[1] The presence of the D-configuration provides resistance to enzymatic degradation in biological systems, a crucial feature for designing stable peptide-based therapeutics.

The Cbz group is a classic amine protecting group that prevents the nucleophilic amine from participating in unwanted side reactions during chemical transformations, most notably during the carboxyl group activation required for peptide bond formation.[2][3] This guide provides a comprehensive overview of the chemical properties, strategic applications, and field-proven protocols associated with N-Cbz-D-norvaline, offering a foundational resource for its effective use in the laboratory.

Caption: Chemical structure and key functional components of N-Cbz-D-norvaline.

Core Physicochemical Properties

The physical and chemical properties of N-Cbz-D-norvaline dictate its handling, storage, and reactivity. The introduction of the aromatic Cbz group significantly alters the properties from its parent amino acid, D-norvaline. While D-norvaline is a high-melting, water-soluble zwitterion, N-Cbz-D-norvaline is a solid with a much lower melting point and is primarily soluble in organic solvents.[4][5]

PropertyValueSource
CAS Number 42918-89-8[6]
Molecular Formula C₁₃H₁₇NO₄[6][7]
Molecular Weight 251.28 g/mol [7]
Appearance White to off-white solid[5]
Purity Typically ≥98%[6][7]
Storage Sealed in a dry, dark place at room temperature.[6]

Solubility: Due to the lipophilic benzyl group, N-Cbz-D-norvaline exhibits poor solubility in water. It is, however, readily soluble in a range of organic solvents, including methanol, ethyl acetate (EtOAc), dichloromethane (DCM), and tetrahydrofuran (THF), which are common media for peptide coupling and other organic reactions.[8]

Optical Rotation: The specific rotation is a critical parameter for confirming the enantiomeric purity of the compound. For the parent compound, D-norvaline, a representative value is [α]²⁰/D -24° (c=10 in 5 M HCl).[5] The specific rotation of the Cbz-protected form will differ and is dependent on the solvent and concentration used for measurement. For the closely related compound Cbz-D-valine, a specific rotation of +4° (c=2, acetic acid) has been reported, underscoring the importance of this characterization method.

The Strategic Role of the Carboxybenzyl (Cbz) Protecting Group

In peptide synthesis, the amine of one amino acid must be reversibly blocked or "protected" to prevent it from reacting with the activated carboxyl group of another molecule of the same amino acid, which would lead to uncontrolled polymerization. The Cbz group, introduced by Bergmann and Zervas, is a cornerstone of peptide chemistry for this purpose.[2]

Mechanism and Orthogonality: The Cbz group is installed via the reaction of the amino acid's N-terminal amine with benzyl chloroformate, typically under basic conditions (a Schotten-Baumann reaction).[8] Its utility stems from its remarkable stability. It is resistant to the mildly acidic and basic conditions used for the deprotection of other groups (like Boc or various ester groups), making it an "orthogonal" protecting group in complex syntheses.

The primary method for Cbz group removal is catalytic hydrogenolysis. In this process, the molecule is exposed to hydrogen gas in the presence of a palladium-on-carbon catalyst (Pd/C). The reaction cleaves the benzylic C-O bond, liberating the free amine and releasing toluene and carbon dioxide as benign byproducts.[8]

cluster_workflow Cbz Protection and Deprotection Cycle D_Norvaline D-Norvaline (Free Amine) Protection Protection Step (Benzyl Chloroformate, Base) D_Norvaline->Protection Protects amine Cbz_D_Norvaline N-Cbz-D-norvaline (Protected Amine) Protection->Cbz_D_Norvaline Peptide_Synthesis Peptide Synthesis / Other Reactions Cbz_D_Norvaline->Peptide_Synthesis Carboxyl group reacts Deprotection Deprotection Step (H₂, Pd/C) Peptide_Synthesis->Deprotection Unmask amine for next step Deprotection->D_Norvaline Regenerates free amine cluster_inputs Inputs cluster_process Process cluster_output Output workflow Resin-Bound Peptide N-Cbz-D-norvaline Activation Reagent (e.g., HBTU, DIPEA) Coupling Cbz-Protected Peptide on Resin Deprotection (H₂/Pd-C) Elongated Peptide with Free Amine Resin Resin-Bound Peptide (with free N-terminus) Coupling Coupling Resin->Coupling AminoAcid N-Cbz-D-norvaline AminoAcid->Coupling Reagents Coupling Reagents Reagents->Coupling Deprotection Deprotection Coupling->Deprotection New peptide bond formed Product Elongated Peptide Deprotection->Product Ready for next cycle

Caption: General workflow for incorporating N-Cbz-D-norvaline into a peptide chain.

Development of Bioactive Molecules and Enzyme Inhibitors

The incorporation of unnatural D-amino acids is a well-established strategy in medicinal chemistry to enhance the metabolic stability and modify the biological activity of peptide-based drugs. D-norvaline derivatives have been used to synthesize compounds with potential antiproliferative and anti-cancer properties. [5]Furthermore, D-amino acid derivatives have been designed as potent enzyme inhibitors, where the stereochemistry is critical for specific interactions within the enzyme's active site. [9]N-Cbz-D-norvaline serves as a key starting material for the multi-step synthesis of these complex target molecules.

Representative Experimental Protocols

The following protocols are provided as a guide for common transformations involving N-Cbz-D-norvaline. They represent self-validating systems based on established chemical principles.

Protocol: Synthesis of N-Cbz-D-norvaline

This protocol describes the N-terminal protection of D-norvaline using benzyl chloroformate.

  • Dissolution: Dissolve D-norvaline (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq) with vigorous stirring. Cool the reaction vessel to 0 °C in an ice bath.

    • Causality: The base deprotonates the carboxylic acid and ensures the amine is a free nucleophile. The cold temperature helps control the exothermicity of the reaction.

  • Addition of Protecting Group: Add benzyl chloroformate (1.1 eq) dropwise to the cold, stirring solution, ensuring the temperature remains below 5 °C. Simultaneously, add a solution of sodium hydroxide (or another base like NaHCO₃) to maintain a basic pH (pH 8-9).

    • Causality: Benzyl chloroformate is the electrophile. Maintaining a basic pH neutralizes the HCl byproduct generated during the reaction, preventing it from protonating the unreacted starting amine.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

  • Work-up: Wash the reaction mixture with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate and benzyl alcohol.

  • Acidification: Cool the aqueous layer again to 0 °C and carefully acidify with cold, dilute HCl to pH ~2. The N-Cbz-D-norvaline product, being insoluble in acidic water, will precipitate as a solid.

    • Causality: Protonation of the carboxylate renders the molecule neutral and forces it out of the aqueous solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol: Cbz-Group Deprotection via Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz protecting group to yield a free amine.

  • Preparation: Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add Palladium on carbon (Pd/C, 5-10% by weight of the substrate) to the solution.

    • Causality: Pd/C is the heterogeneous catalyst that facilitates the cleavage of the C-O benzylic bond. It can be pyrophoric and should be handled with care, often wetted with solvent.

  • Hydrogenation: Seal the reaction vessel and purge the atmosphere with nitrogen, followed by hydrogen gas (H₂). Maintain a positive pressure of hydrogen (typically using a balloon or a hydrogenation apparatus) and stir the suspension vigorously.

    • Causality: Vigorous stirring is essential to ensure good contact between the substrate in solution, the solid catalyst, and the hydrogen gas.

  • Reaction: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Isolation: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Causality: Celite is a fine filter aid that prevents the fine black palladium catalyst from passing through into the filtrate.

  • Purification: Remove the solvent from the filtrate by rotary evaporation to yield the deprotected product.

Conclusion

N-Cbz-D-norvaline is a valuable and versatile chemical reagent. Its core properties—defined by the unnatural D-stereocenter, the linear alkyl side chain, and the robust, yet removable, Cbz protecting group—provide chemists with a specialized building block for constructing peptides and complex organic molecules with tailored biological functions. A thorough understanding of its chemical behavior, particularly the specific conditions required for its protection and deprotection, is paramount for its successful application in research and development. This guide serves as a technical foundation for scientists leveraging N-Cbz-D-norvaline to advance the frontiers of chemical synthesis and drug discovery.

References

  • N-Cbz-D-norvaline. Lead Sciences. [Link]

  • KEGG COMPOUND: C01799. genome.jp. [Link]

  • Norvaline. Wikipedia. [Link]

  • D-Norvaline | C5H11NO2 | CID 439575. PubChem, NIH. [Link]

  • Showing Compound Norvaline (FDB005441). FooDB. [Link]

  • N-alpha-Benzyloxycarbonyl-D-valine | C13H17NO4 | CID 712434. PubChem, NIH. [Link]

  • Process for preparing enantiomerically enriched amino-alcohols.
  • N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A. PubMed, NIH. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

Sources

Exploratory

Technical Monograph: Z-D-Nva-OH (N-Benzyloxycarbonyl-D-Norvaline)

Executive Summary Z-D-Nva-OH (N-Benzyloxycarbonyl-D-norvaline) is a protected non-proteinogenic amino acid derivative critical in the synthesis of peptidomimetics and protease-resistant therapeutic analogs. By combining...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-D-Nva-OH (N-Benzyloxycarbonyl-D-norvaline) is a protected non-proteinogenic amino acid derivative critical in the synthesis of peptidomimetics and protease-resistant therapeutic analogs. By combining the hydrophobic linearity of the norvaline side chain with the stereochemical inversion of the D-isomer, this building block offers unique structural rigidity and enzymatic stability absent in standard L-amino acids.

This guide provides a comprehensive technical breakdown of Z-D-Nva-OH, focusing on its physicochemical properties, synthetic utility in Solid-Phase Peptide Synthesis (SPPS), and strategic application in drug discovery.

Core Identity & Physicochemical Profile[1][2][3][4][5][6]

The accurate identification of chiral building blocks is paramount to preventing stereochemical scrambling during synthesis. The following data establishes the baseline identity for Z-D-Nva-OH.

Identity Data Table
ParameterSpecification
Chemical Name N-Benzyloxycarbonyl-D-norvaline
Common Synonyms Z-D-Nva-OH; N-Cbz-D-norvaline; (R)-2-(Benzyloxycarbonylamino)pentanoic acid
CAS Number 42918-89-8
Molecular Formula

Molecular Weight 251.28 g/mol
Chirality D-Isomer (R-configuration at

-carbon)
Protecting Group Z (Carbobenzyloxy / Cbz)
Physical Properties & Stability[4][10][11]
  • Appearance: White to off-white crystalline powder.

  • Melting Point: 87–94 °C (varies slightly by crystallization solvent).

  • Solubility: Soluble in organic solvents (DCM, DMF, MeOH, DMSO); sparingly soluble in water.

  • Storage Conditions: Store at +2°C to +8°C (Refrigerated). Keep desiccated to prevent hydrolysis.

Strategic Utility in Drug Design

The "D-Norvaline" Advantage

Incorporating Z-D-Nva-OH into peptide sequences serves two primary mechanistic functions in medicinal chemistry:

  • Proteolytic Resistance: Endogenous proteases preferentially cleave peptide bonds between L-amino acids. Introducing the D-isomer (D-Nva) alters the spatial orientation of the scissile bond, rendering the peptide backbone unrecognizable to enzymes like trypsin or chymotrypsin.

  • Side Chain Engineering: Norvaline (Nva) possesses a linear propyl side chain. Unlike Leucine (branched) or Methionine (sulfur-containing), Nva provides lipophilicity without the steric bulk of branching or the oxidation susceptibility of the thioether group.

Synthetic Methodologies

Orthogonal Protection Strategy

The Z (Cbz) group is stable to acidic conditions used to remove Boc groups (e.g., TFA) and basic conditions used to remove Fmoc groups (e.g., Piperidine). This makes Z-D-Nva-OH ideal for complex synthesis requiring orthogonal deprotection schemes.

Coupling Protocol (Standard)

Objective: Efficient coupling of Z-D-Nva-OH to a free amine on a resin-bound peptide or solution-phase intermediate.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step Workflow:

  • Dissolution: Dissolve Z-D-Nva-OH (3.0 eq relative to resin loading) and HATU (2.9 eq) in minimum DMF.

  • Activation: Add DIPEA (6.0 eq) to the mixture. Allow pre-activation for 1–2 minutes. Note: Extended pre-activation can lead to racemization, even with Z-protection.

  • Coupling: Add the activated solution to the resin-bound amine. Agitate at room temperature for 45–60 minutes.

  • Monitoring: Verify completion using the Kaiser Test (ninhydrin). If the beads remain blue, perform a double coupling.

Deprotection (Z-Group Removal)

Unlike Fmoc or Boc, the Z group requires specific conditions for removal.

  • Method A: Catalytic Hydrogenolysis (Mild)

    • Reagents:

      
       gas (balloon or Parr), 10% Pd/C catalyst.
      
    • Solvent: Methanol or Ethanol.

    • Mechanism: Palladium catalyzes the cleavage of the benzyl ester, releasing toluene and

      
      .
      
  • Method B: Acidolysis (Harsh)

    • Reagents: HBr in Acetic Acid (33%) or TFMSA (Trifluoromethanesulfonic acid).

    • Caution: This method is aggressive and may damage sensitive side chains (e.g., Trp, Met).

Visualizing the Synthetic Pathway

The following diagram illustrates the integration of Z-D-Nva-OH into a peptide chain, highlighting the critical decision points between coupling and deprotection.

Z_D_Nva_Workflow Start Start: Z-D-Nva-OH (Solid Powder) Activation Activation Step (HATU/DIPEA/DMF) Start->Activation Dissolve Coupling Coupling to Resin-Amine Activation->Coupling Add to Resin Intermed Intermediate: Z-D-Nva-Peptide-Resin Coupling->Intermed 45-60 min RT Decision Deprotection Choice Intermed->Decision Purify/Wash H2_Pd Method A: H2 / Pd-C (Solution Phase) Decision->H2_Pd If Solution Phase HBr Method B: HBr / AcOH (Solid Phase compatible) Decision->HBr If Solid Phase Final Final Product: H-D-Nva-Peptide H2_Pd->Final Cleavage HBr->Final Cleavage

Figure 1: Strategic workflow for the activation, coupling, and deprotection of Z-D-Nva-OH in peptide synthesis.

Safety & Handling (SDS Summary)

While Z-D-Nva-OH is generally stable, standard laboratory safety protocols must be observed.

Hazard CategoryClassificationPrecaution
Acute Toxicity Not Classified (Treat as potentially harmful)Do not inhale dust. Use a fume hood.
Skin Irritation Category 2Wear nitrile gloves and lab coat.
Eye Irritation Category 2AWear safety goggles. Flush with water if contact occurs.
Respiratory STOT SE 3Avoid dust generation. Use N95 or P100 mask if handling bulk.

References

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Contextual grounding for Z-group stability).
  • Blondelle, S. E., & Houghten, R. A. (1992). Design of Model Peptides Having Potent Antimicrobial Activities. Biochemistry. (Reference for D-amino acid stability and Norvaline usage).
Foundational

Biological significance of the D-norvaline moiety

An In-depth Technical Guide to the Biological Significance of the D-Norvaline Moiety Abstract D-norvaline, a non-proteinogenic α-amino acid and an isomer of valine, has emerged from relative obscurity to become a molecul...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Significance of the D-Norvaline Moiety

Abstract

D-norvaline, a non-proteinogenic α-amino acid and an isomer of valine, has emerged from relative obscurity to become a molecule of significant interest across multiple scientific disciplines.[1][2] Initially recognized for its role as a key inhibitor of the arginase enzyme, its biological implications have expanded to encompass antimicrobial, neuroprotective, and anti-inflammatory activities.[3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the D-norvaline moiety. We will dissect its core mechanism of action, explore its therapeutic potential in various disease models, detail robust experimental protocols for its study, and address the critical considerations of its safety and toxicology. The narrative is grounded in field-proven insights, emphasizing the causality behind experimental choices to ensure both technical accuracy and practical applicability.

The Core Mechanism: Competitive Inhibition of Arginase and Nitric Oxide Modulation

The primary and most well-documented biological function of the D-norvaline moiety is its ability to competitively inhibit arginase, the enzyme responsible for the hydrolysis of L-arginine into L-ornithine and urea.[3][4][5] This function is pivotal because arginase and nitric oxide synthase (NOS) compete for the same substrate: L-arginine.[5]

The Causality of Inhibition: In physiological or pathological states where arginase is upregulated (e.g., hypertension, inflammation, certain cancers), the available pool of L-arginine for NOS is depleted.[5][6] This leads to reduced synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune response. D-norvaline, owing to its structural similarity to L-arginine's substrate transition state, effectively binds to the active site of arginase without being metabolized, thus acting as a competitive inhibitor.[3][4][6] By blocking arginase, D-norvaline effectively "spares" L-arginine, increasing its bioavailability for NOS and thereby promoting NO production.[3][4] This mechanism is the foundation for its therapeutic potential in cardiovascular and related disorders.[7][8]

Arginase_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Competing Pathways cluster_2 Pharmacological Intervention L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate Arginase Arginase L_Arginine->Arginase Substrate NO Nitric Oxide (NO) NOS->NO Produces Ornithine L-Ornithine + Urea Arginase->Ornithine Produces Vasodilation Vasodilation NO->Vasodilation Leads to Proliferation Proliferation Ornithine->Proliferation Contributes to (e.g., fibrosis) D_Norvaline D-Norvaline D_Norvaline->Arginase Competitively Inhibits

Caption: D-Norvaline's mechanism of action.

Therapeutic & Pharmacological Applications of the D-Norvaline Moiety

The unique biological activities of D-norvaline have positioned it as a promising candidate in several therapeutic areas. Its utility extends beyond simple enzyme inhibition, finding roles as a critical component of novel antimicrobial strategies and as a building block for synthetic peptides.

Antimicrobial Activity: A Synergistic Approach Against MRSA

One of the most compelling applications of D-norvaline is in combating antibiotic resistance. Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat. Research has demonstrated that D-norvaline acts synergistically with the β-lactam antibiotic oxacillin to inhibit the growth and biofilm formation of MRSA strains.[9]

Mechanism of Synergy: The antimicrobial action of D-norvaline in this context is multifaceted. It has been identified as an inhibitor of leucyl-tRNA synthetase, an essential enzyme for protein synthesis.[9] Furthermore, it disrupts the bacterial cell membrane by hindering the fatty acid synthesis pathway. This leads to a decrease in the overall quantity of phospholipid fatty acids (PLFAs), which in turn increases the fluidity and decreases the hydrophobicity of the cell membrane.[9] This disruption of membrane integrity is believed to facilitate the penetration of oxacillin into the bacterial cell, restoring its efficacy against resistant strains.[9] D-norvaline has also been identified as a natural component of an antifungal peptide produced by Bacillus subtilis.[2][10]

Neuroprotection and Potential in Neurodegenerative Disease

Preclinical studies have highlighted the neuroprotective potential of norvaline. In triple-transgenic mouse models of Alzheimer's disease, norvaline administration was shown to reduce β-amyloid plaques, suppress neuroinflammation, and improve cognitive function.[3] While the precise mechanism is still under investigation, it is correlated with restored synaptic plasticity and reduced microglial activation.[3] The ability of D-norvaline to modulate NO pathways may also contribute to these effects, as proper vascular function is critical for brain health.

A Versatile Building Block in Peptide Synthesis

As a non-proteinogenic amino acid, D-norvaline serves as a valuable building block in synthetic peptide chemistry.[7] Incorporating unnatural amino acids like D-norvaline into peptide sequences is a key strategy in drug development to:

  • Enhance Proteolytic Stability: The unnatural side chain can sterically hinder cleavage by proteases, increasing the peptide's half-life in vivo.

  • Modulate Conformation: It can be used to induce or stabilize specific secondary structures (e.g., helices, turns) that are critical for binding to a biological target.

  • Optimize Pharmacokinetics: Altering the lipophilicity and charge of a peptide with D-norvaline can improve its absorption, distribution, metabolism, and excretion (ADME) profile.

It has been used as a reagent in the synthesis of Matrix Metalloproteinase (MMP) inhibitors, demonstrating its utility in creating targeted therapeutics.[10]

Experimental Methodologies: A Practical Guide

To facilitate further research, this section provides validated, step-by-step protocols for assessing the key biological activities of D-norvaline. These protocols are designed to be self-validating by including necessary controls and clear endpoints.

Protocol: In Vitro Arginase Inhibition Assay

This colorimetric assay quantifies the inhibitory potential of D-norvaline on arginase activity by measuring the production of urea.

Methodology:

  • Reagent Preparation:

    • Lysis Buffer: 10 mM Tris-HCl (pH 7.4), 1 µM pepstatin A, 1 µM leupeptin.

    • Arginase Activation Buffer: 10 mM MnCl₂ in 50 mM Tris-HCl (pH 7.5).

    • Substrate: 0.5 M L-arginine (pH 9.7).

    • Urea Standard Solutions: Prepare a serial dilution of urea (0 to 50 µ g/well ).

    • Reagent A: 9% H₂SO₄, 3% H₃PO₄, 0.05% FeCl₃.

    • Reagent B: 3% α-isonitrosopropiophenone (in 100% ethanol).

  • Enzyme Preparation:

    • Homogenize tissue or cell samples in Lysis Buffer on ice.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant containing the arginase enzyme.

  • Assay Procedure:

    • To a 96-well plate, add 25 µL of sample supernatant.

    • Add varying concentrations of D-norvaline (e.g., 0-500 µM) or vehicle control.

    • Activate the enzyme by adding 25 µL of Arginase Activation Buffer and incubate at 55°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of 0.5 M L-arginine. Incubate at 37°C for 1 hour.

    • Stop the reaction by adding 400 µL of Reagent A.

    • Add 25 µL of Reagent B and incubate at 100°C for 45 minutes.

    • Allow the plate to cool in the dark for 10 minutes.

  • Data Acquisition & Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate urea concentration based on the standard curve.

    • Determine the IC₅₀ value of D-norvaline by plotting the percentage of inhibition against the log concentration of D-norvaline.

Protocol: Antimicrobial Synergy Checkerboard Assay

This assay determines the synergistic effect of D-norvaline and an antibiotic (e.g., oxacillin) against a bacterial strain like MRSA.

Checkerboard_Assay_Workflow cluster_workflow Checkerboard Assay Workflow A Prepare 2-fold serial dilutions of D-Norvaline (vertical axis) in a 96-well plate. B Prepare 2-fold serial dilutions of Oxacillin (horizontal axis) in the same plate. A->B C Inoculate each well with a standardized MRSA suspension (e.g., 5x10^5 CFU/mL). B->C D Incubate plate at 37°C for 18-24 hours. C->D E Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. D->E F Calculate the Fractional Inhibitory Concentration (FIC) Index: FIC = (MIC_A_combo / MIC_A_alone) + (MIC_B_combo / MIC_B_alone) E->F G Interpret Results: FIC ≤ 0.5: Synergy 0.5 < FIC ≤ 4: Indifference FIC > 4: Antagonism F->G

Caption: Workflow for the checkerboard synergy assay.

Methodology:

  • Plate Setup: Use a 96-well microtiter plate. Along the y-axis, prepare serial two-fold dilutions of D-norvaline in Mueller-Hinton Broth (MHB). Along the x-axis, prepare serial two-fold dilutions of oxacillin. The final plate will contain various combinations of both compounds.

  • Inoculum Preparation: Prepare a bacterial suspension of the MRSA test strain equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Inoculate all wells (except for sterility controls) with the bacterial suspension. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth. Determine the MIC of D-norvaline alone, oxacillin alone, and the MIC of each in every combination.

  • FIC Index Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the interaction.

    • FIC of D-Norvaline = (MIC of D-Norvaline in combination) / (MIC of D-Norvaline alone)

    • FIC of Oxacillin = (MIC of Oxacillin in combination) / (MIC of Oxacillin alone)

    • FIC Index = FIC of D-Norvaline + FIC of Oxacillin

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Safety and Toxicological Profile

A critical aspect of developing any new therapeutic agent is a thorough understanding of its safety profile. The toxicology of norvaline has been a subject of some debate, necessitating a nuanced interpretation of the available data.

In vitro studies using high concentrations of L-norvaline (>125 µM) in neuroblastoma cell lines have reported evidence of cytotoxicity and mitochondrial dysfunction.[3][11] However, these findings have been challenged for their physiological relevance. Critics argue that most amino acids can be cytotoxic at such high, non-physiological concentrations in vitro.[11] Furthermore, these cellular models often lack astrocytes, which are crucial in vivo for maintaining glutamate homeostasis—a pathway potentially disrupted by high levels of amino acids.[11]

Conversely, in vivo models have generally shown good tolerance at therapeutic doses.[3] For instance, studies in Alzheimer's mouse models and hypertensive rats did not report significant toxicity at doses effective for neuroprotection and blood pressure reduction, respectively.[3][8]

Study Type Model Concentration/Dose Key Findings Caveats & Interpretations
In Vitro CytotoxicitySH-SY5Y neuroblastoma cells>125 µMReduced cell viability, mitochondrial dysfunction.[3]Concentrations may exceed physiological relevance; lacks astrocytic co-culture for glutamate homeostasis.[11]
In Vivo NeuroprotectionTriple-transgenic Alzheimer's miceTherapeutic dosesImproved cognitive function, reduced plaques; no reported toxicity.[3]Suggests a favorable therapeutic window in vivo.
In Vivo AntihypertensiveHypertensive Rats30 mg/kg (i.p.) for 7 daysDecreased blood pressure.[8]Side effects like increased diuresis noted, suggesting systemic physiological effects.[8]

Conclusion and Future Directions

The D-norvaline moiety represents a versatile and potent molecular entity with significant biological relevance. Its foundational role as an arginase inhibitor provides a clear rationale for its exploration in cardiovascular, metabolic, and inflammatory diseases.[3][7] Furthermore, its synergistic antimicrobial activity and utility as a building block for next-generation peptide therapeutics highlight its broad potential in drug development.[9][10]

Future research should focus on:

  • Clinical Translation: Moving the promising preclinical findings, particularly in cardiovascular and neurodegenerative diseases, into well-designed human clinical trials.

  • Derivative Synthesis: Using D-norvaline as a scaffold to synthesize novel, more potent, and selective arginase inhibitors or antimicrobial peptides.

  • Mechanistic Elucidation: Further clarifying the downstream signaling pathways affected by D-norvaline-mediated NO modulation in different cell types and disease states.

By leveraging the unique properties of this non-proteinogenic amino acid, the scientific community is well-positioned to develop innovative therapies for a range of challenging diseases.

References

  • LifeTein Peptide Blog. (2025-05-29). Unusual Amino Acids: Norvaline. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1182, DL-valine. [Link]

  • Cho, H., Lee, H., Kim, J., Lee, D. G., & Lee, J. (2022). Leucyl-tRNA Synthetase Inhibitor, D-Norvaline, in Combination with Oxacillin, Is Effective against Methicillin-Resistant Staphylococcus aureus. Pharmaceuticals, 15(5), 617. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of High-Purity D-Valine in Modern Drug Development. [Link]

  • Chemsrc. D(-)-Norvaline | CAS#:2013-12-9. [Link]

  • Pokrywka, A., et al. (2019). Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated. International Journal of Molecular Sciences, 20(24), 6334. [Link]

  • FooDB. Showing Compound Norvaline (FDB005441). [Link]

  • Wikipedia. Norvaline. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 439575, D-Norvaline. [Link]

  • Exercise Physiology. (2019, March 10). L-Norvaline Functions and Catabolism. YouTube. [Link]

  • Google Patents. CN100516025C - A method for synthesizing D-norvaline with n-valeric acid.
  • Shimadzu. Analytical Methods for Amino Acids. [Link]

  • El-Bassossy, H. M., El-Fawal, R., & Fahmy, A. (2012). The vascular effects of different arginase inhibitors in rat isolated aorta and mesenteric arteries. British Journal of Pharmacology, 165(5), 1336–1346. [Link]

  • Semantic Scholar. Determination of L-norvaline and L-tryptophan in dietary supplements by nano-LC using an O-[2. [Link]

  • Ming, X. F., Rajapakse, A. G., Yepuri, G., & Yang, Z. (2014). Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension. Cardiovascular Therapeutics, 32(5), 209-214. [Link]

  • National Center for Biotechnology Information. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • RSC Publishing. (2014). Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilizatio. [Link]

  • ResearchGate. (2018). Hypotensive Effects of Arginase Inhibition by L-Norvaline in Genetic Models of Normotensive and Hypertensive Rats. [Link]

  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. [Link]

  • National Center for Biotechnology Information. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction. [Link]7427/)

Sources

Exploratory

Role of the Benzyloxycarbonyl Protecting Group in Z-D-Nva-OH

Executive Summary Z-D-Nva-OH (N-benzyloxycarbonyl-D-norvaline) represents a critical intersection between classical organic synthesis and modern peptidomimetic design. This compound combines the enzymatic stability of a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-D-Nva-OH (N-benzyloxycarbonyl-D-norvaline) represents a critical intersection between classical organic synthesis and modern peptidomimetic design. This compound combines the enzymatic stability of a non-proteinogenic D-amino acid (D-Norvaline) with the robust, orthogonal protection of the benzyloxycarbonyl (Z or Cbz) group.

For researchers in drug development, Z-D-Nva-OH is not merely a reagent; it is a strategic building block used to introduce conformational constraints and proteolytic resistance into peptide therapeutics. This guide dissects the physicochemical role of the Z-group, provides validated protocols for its manipulation, and explains the mechanistic advantages it offers over Boc and Fmoc alternatives in specific synthetic contexts.

Chemical Architecture & Properties

To manipulate Z-D-Nva-OH effectively, one must understand its structural components. The molecule consists of a lipophilic benzyl carbamate attached to the


-amine of D-norvaline.
Physicochemical Profile
PropertySpecification
Chemical Name N-Benzyloxycarbonyl-D-norvaline
CAS Number 42918-89-8
Molecular Formula

Molecular Weight 251.28 g/mol
Solubility Soluble in DCM, DMF, EtOAc, MeOH; Insoluble in water
Melting Point 89.5 – 90.0 °C
pKa ~4.0 (Carboxylic acid)
The Strategic Value of D-Norvaline (D-Nva)

Unlike its L-isomer or the branched L-Valine, D-Norvaline possesses a linear 3-carbon side chain (


).
  • Proteolytic Resistance: The D-configuration renders the peptide bond resistant to endogenous proteases, extending the half-life of therapeutic peptides.

  • Steric Probe: The linear alkyl chain probes hydrophobic pockets in receptors (e.g., arginase inhibitors) without the steric bulk of a branched isopropyl group found in Valine.

The Role of the Benzyloxycarbonyl (Z) Group

The Z-group is a carbamate (urethane) protecting group.[1] Its selection over Boc (acid-labile) or Fmoc (base-labile) is rarely accidental; it is chosen for its unique stability profile and its ability to suppress racemization.

Mechanism of Racemization Suppression

One of the primary risks in peptide coupling is racemization via the 5(4H)-oxazolone mechanism.

  • N-Acyl derivatives (e.g., Acetyl-D-Nva) easily cyclize to form oxazolones, which rapidly epimerize, leading to a loss of chiral purity.

  • N-Z derivatives (Carbamates) possess an alkoxy oxygen that reduces the nucleophilicity of the carbonyl oxygen. This electronic effect significantly raises the energy barrier for oxazolone formation, preserving the D-configuration during activation and coupling.

Orthogonality and Stability

The Z-group is stable to:

  • TFA: Allows for the selective removal of Boc groups or t-butyl esters in the presence of Z.

  • Mild Base: Stable to piperidine (unlike Fmoc), enabling its use in complex fragment condensation strategies.

It is cleaved by:

  • Hydrogenolysis (

    
    ):  The "cleanest" method, generating only toluene and 
    
    
    
    as byproducts.
  • Strong Acid (

    
    ):  Useful when catalytic poisons (sulfur) are present.
    
Visualization: Protection & Deprotection Cycle

The following diagram illustrates the lifecycle of the Z-group on D-Nva, highlighting the reagents and intermediates.

Z_Protection_Cycle DNva D-Norvaline (Free Amino Acid) ZNva Z-D-Nva-OH (Protected) DNva->ZNva Schotten-Baumann (NaOH, 0°C) CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->ZNva Coupling Peptide Coupling (EDC/HOBt) ZNva->Coupling Peptide Z-D-Nva-Peptide Coupling->Peptide Deprotection Deprotection (H2/Pd-C or HBr) Peptide->Deprotection Final H-D-Nva-Peptide (Free Amine) Deprotection->Final - Toluene - CO2

Figure 1: The Z-protection lifecycle. Note the clean deprotection step yielding volatile byproducts.

Experimental Protocols

Safety Note: Benzyl chloroformate is lachrymatory and corrosive. Work in a fume hood.

Synthesis of Z-D-Nva-OH (Schotten-Baumann Conditions)

This protocol ensures high yield while preventing the hydrolysis of the sensitive Cbz-Cl reagent.

Reagents:

  • D-Norvaline (10 mmol)

  • Benzyl chloroformate (Cbz-Cl) (11 mmol)

  • 2M NaOH solution

  • Dichloromethane (DCM)

  • 1M HCl

Procedure:

  • Dissolution: Dissolve D-Norvaline (1.17 g, 10 mmol) in 10 mL of 2M NaOH (20 mmol) in a round-bottom flask. Cool to 0°C in an ice bath.

  • Addition: Simultaneously add Cbz-Cl (1.57 mL, 11 mmol) and 2M NaOH dropwise over 30 minutes.

    • Critical Control Point: Maintain pH between 9 and 10. If pH drops below 9, Cbz-Cl hydrolysis accelerates. If pH > 11, racemization risk increases.

  • Reaction: Stir vigorously at 0°C for 1 hour, then warm to room temperature and stir for 2 hours.

  • Workup:

    • Wash the alkaline solution with diethyl ether (

      
       mL) to remove unreacted Cbz-Cl.
      
    • Acidify the aqueous layer carefully with 1M HCl to pH 2.0. The product, Z-D-Nva-OH, will precipitate as an oil or solid.

    • Extract with Ethyl Acetate (

      
       mL).
      
  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexane if necessary.
    
Deprotection via Hydrogenolysis

This is the preferred method for Z-D-Nva-OH derivatives to avoid acidolytic cleavage of other sensitive groups.

Procedure:

  • Dissolve Z-D-Nva-peptide (1 mmol) in MeOH (10 mL).

  • Add 10% Pd/C catalyst (10 wt% of substrate mass).

  • Purge system with

    
    , then introduce 
    
    
    
    gas (balloon pressure is sufficient).
  • Stir at RT for 2–4 hours. Monitor by TLC (disappearance of UV-active spot).

  • Filter through Celite to remove Pd/C. Concentrate filtrate to obtain the free amine.

Quality Control & Characterization

Verifying the chiral integrity of Z-D-Nva-OH is paramount, as commercially available D-amino acids can contain 0.5–2% L-isomer impurities.

Chiral HPLC Method

Standard reverse-phase HPLC cannot distinguish enantiomers. A chiral stationary phase is required.

  • Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Detection: UV at 254 nm (detects the Z-group chromophore).

  • Expectation: The D-isomer typically elutes differently than the L-isomer. Co-injection with an authentic L-Nva standard is recommended for peak identification.

QC Workflow Diagram

QC_Workflow Sample Synthesized Z-D-Nva-OH HNMR 1H NMR (DMSO-d6) Confirm Structure Sample->HNMR ChiralHPLC Chiral HPLC (Chiralpak AD-H) Sample->ChiralHPLC Decision >99% ee? ChiralHPLC->Decision Pass Release for Synthesis Decision->Pass Yes Fail Recrystallize (EtOAc/Hex) Decision->Fail No Fail->Sample Reprocess

Figure 2: Quality control decision tree for ensuring enantiomeric purity.

References

  • ChemicalBook. (2023). Z-D-NVA-OH Chemical Properties and Supplier Data. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for L-Norvaline (Isomer Reference). Retrieved from

  • BenchChem. (2023). The Benzyloxycarbonyl (Cbz or Z) Protecting Group Mechanism. Retrieved from

  • Total Synthesis. (2023). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from

  • Peptide.com (Aapptec). (2023). Racemization and Side Reactions in Peptide Synthesis. Retrieved from

Sources

Foundational

Natural Occurrence of Norvaline and its Isomers: A Technical Guide

Executive Summary This guide provides a comprehensive technical analysis of L-norvaline (2-aminopentanoic acid) and its structural isomers, L-valine and isovaline .[1] While valine is a canonical proteinogenic amino acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of L-norvaline (2-aminopentanoic acid) and its structural isomers, L-valine and isovaline .[1] While valine is a canonical proteinogenic amino acid, norvaline and isovaline are non-proteinogenic "mimics" that occur naturally in specific biological and extraterrestrial contexts.

For drug development professionals and researchers, understanding norvaline is critical for two reasons:

  • Biosynthetic Impurity: It is a frequent byproduct in the fermentation of recombinant proteins (e.g., in E. coli), leading to misincorporation and altered protein stability.

  • Therapeutic Agent: It acts as a potent arginase inhibitor, modulating the Nitric Oxide (NO) pathway with implications for cardiovascular and neurodegenerative therapies.

Part 1: Chemical Identity & Isomer Differentiation

The three isomers share the formula


 but differ significantly in side-chain topology, which dictates their biological fate.
Table 1: Comparative Chemical Profile
FeatureL-Valine (Val)L-Norvaline (Nva)Isovaline (Iva)
Structure Branched (Isopropyl)Linear (n-Propyl)C

-Tetrasubstituted
Role Proteinogenic (Canonical)Non-proteinogenic (Antimetabolite)Non-proteinogenic (Meteoritic)
Biosynthetic Origin Pyruvate pathwayLeucine pathway byproductFungal peptides / Extraterrestrial
Key Biological Interaction Valyl-tRNA Synthetase (Cognate)Arginase (Inhibitor)GABA Receptors (Modulator)
Detection Challenge Baseline resolution often requires specialized chiral or mixed-mode chromatography due to isobaric mass.[1]

Part 2: Natural Occurrence & Biosynthetic Pathways[1][2]

Bacterial Sources (E. coli, Serratia marcescens)

In bacteria, norvaline is not synthesized via a dedicated pathway but arises as a "metabolic accident" or overflow metabolite.

  • Mechanism: It is formed via the leucine biosynthetic pathway . When

    
    -ketobutyrate  (a threonine derivative) accumulates—often due to dysregulation of isoleucine biosynthesis—
    
    
    
    -isopropylmalate synthase (LeuA)
    can erroneously condense it with acetyl-CoA.[1]
  • Trigger Conditions: High glucose/ammonia flux or anaerobic shifts (oxygen downshift) in E. coli W3110 strains cause pyruvate accumulation, driving the pathway toward norvaline.

Fungal Sources (Peptaibols)

Fungi, particularly Trichoderma species, incorporate norvaline and isovaline into peptaibols —amphipathic peptide antibiotics rich in non-proteinogenic amino acids.

  • Example: Alamethicin and Bergofungin .[1]

  • Function: These residues confer specific helical structures (helical screw sense) essential for forming voltage-gated ion channels in host membranes.[1]

Plant Sources

Recent metabolomic studies have identified norvaline in specific plant tissues, often associated with stress responses or allelopathy.

  • Giant Hogweed (Heracleum sosnowskyi): Norvaline is found in the sap, potentially contributing to its toxicity or stress response mechanisms.

  • Buckwheat Honey: Identified as a unique marker, suggesting presence in Fagopyrum esculentum nectar or associated microbial symbionts.

Extraterrestrial Sources (Murchison Meteorite)

Isovaline is a dominant amino acid in carbonaceous chondrites (e.g., Murchison).[2]

  • Significance: It is found with a measurable L-enantiomeric excess (up to 15%), challenging the paradigm that homochirality is unique to terrestrial life. This suggests prebiotic synthesis pathways (Strecker synthesis) in interstellar ice.

Visualization: Biosynthetic Logic of Norvaline

The following diagram illustrates how norvaline arises as a side-reaction in the branched-chain amino acid (BCAA) pathway.[1]

Biosynthesis Threonine L-Threonine KB α-Ketobutyrate Threonine->KB IlvA (Deaminase) Pyruvate Pyruvate Pyruvate->KB Alternative Isoval L-Isoleucine KB->Isoval Canonical Isoleucine Path Norval_Keto α-Ketovalerate KB->Norval_Keto LeuA (Error) + Acetyl-CoA AcetylCoA Acetyl-CoA Intermed α-Keto-β-methylvalerate (Canonical Substrate) Leucine L-Leucine Intermed->Leucine LeuA (Normal) Norvaline L-NORVALINE Norval_Keto->Norvaline Transamination

Caption: Divergence of Norvaline biosynthesis from the canonical BCAA pathway via LeuA promiscuity.

Part 3: The Mistranslation Threat & Cellular Defense

In recombinant protein production, norvaline poses a critical quality attribute (CQA) risk. Because of its structural similarity to Leucine and Valine, it can be misactivated by aminoacyl-tRNA synthetases.[1]

The Editing Mechanism (Double Sieve)

Evolution has equipped Valyl-tRNA Synthetase (ValRS) and Isoleucyl-tRNA Synthetase (IleRS) with a "kinetic proofreading" system to prevent this.[1]

  • Sieve 1 (Activation): The active site rejects amino acids larger than the cognate substrate (steric exclusion). Norvaline (linear) is similar in volume to Valine/Leucine, so it often passes this check.

  • Sieve 2 (Editing): The editing domain hydrolyzes mischarged tRNAs.[1] If Norvaline-tRNA^Val is formed, it is shuttled to the editing site where it is hydrolyzed, preventing incorporation into the ribosome.

Protocol Note: In industrial fermentation, if the intracellular ratio of Norvaline:Leucine becomes too high (e.g., during Leucine starvation), the editing mechanism is overwhelmed, leading to "statistical" incorporation and heterogeneous protein products.

Editing Pool Amino Acid Pool (Val, Nva, Ile) ValRS Valyl-tRNA Synthetase (Synthetic Site) Pool->ValRS Activation Activation (AMP-AA) ValRS->Activation Sieve 1: Steric Check tRNA tRNA-Val Charging Activation->tRNA Transfer Editing Editing Domain (Hydrolytic Site) tRNA->Editing Shuttling (Proofreading) Ribosome Ribosome (Protein Synthesis) tRNA->Ribosome Editing Failure (Mistranslation) Editing->Ribosome Correct (Val-tRNA) Trash Hydrolyzed Nva (Recycled) Editing->Trash Incorrect (Nva-tRNA)

Caption: The "Double Sieve" mechanism of ValRS preventing Norvaline misincorporation.

Part 4: Physiological & Pharmacological Roles[1]

Arginase Inhibition

Norvaline is a potent, non-competitive inhibitor of arginase .

  • Mechanism: Arginase normally hydrolyzes L-arginine into ornithine and urea.[1] By inhibiting this, norvaline preserves L-arginine pools.[1]

  • Downstream Effect: Increased L-arginine availability fuels Nitric Oxide Synthase (NOS) , enhancing NO production.[1][3]

  • Therapeutic Application: Used in research for hypertension (vasodilation) and Alzheimer's disease (improving microvascular flow and reducing beta-amyloid deposition).[1]

Toxicity

While therapeutic at low doses, high concentrations are cytotoxic.

  • Mitochondrial Damage: Norvaline mimics can disrupt mitochondrial protein synthesis, leading to necrotic cell death.

  • Neurotoxicity: Misincorporation into neuronal proteins can promote misfolding, potentially exacerbating neurodegenerative phenotypes in editing-deficient backgrounds.[1]

Part 5: Analytical Methodologies

Differentiating norvaline from its isomers requires high-resolution techniques due to their identical molecular weight (117.15 g/mol ).[1]

Recommended Protocol: RP-HPLC with OPA Derivatization

Objective: Separate Val, Nva, and Iva in complex biological matrices.[1]

  • Sample Prep: Extract free amino acids (e.g., 80% Ethanol extraction).

  • Derivatization: Use o-Phthalaldehyde (OPA) and a thiol (e.g., 3-mercaptopropionic acid).[1] This targets primary amines and increases hydrophobicity for better retention.[1]

  • Column Selection: C18 Reverse Phase (e.g., Waters BEH C18) is standard, but Phenyl-Hexyl columns offer superior selectivity for aromatic-derivatized isomers.[1]

  • Mobile Phase: Gradient elution with Acetate Buffer (pH 7.2) and Acetonitrile/Methanol.[1]

  • Elution Order: typically Asp < ... < Valine < Methionine < Norvaline < Isoleucine < Leucine.[1] (Note: Isovaline elution depends heavily on pH due to the alpha-methyl group).[1]

Protocol: GC-MS for Enantiomeric Separation (Meteoritics/Biology)

Objective: Determine D/L ratios (e.g., in Murchison samples).

  • Derivatization: Esterification (Isopropanol/HCl) followed by acylation (TFA-anhydride).[1]

  • Column: Chiral stationary phase (e.g., Chirasil-L-Val).[1]

  • Result: Baseline separation of D-Iva, L-Iva, D-Nva, L-Nva.

Analytics Sample Biological Sample (Mix of Isomers) Choice Target Analysis? Sample->Choice LC LC-MS / HPLC Choice->LC Routine Quant GC GC-MS Choice->GC Chiral / Meteorite LC_Method Derivatization: OPA/Thiol or FMOC LC->LC_Method GC_Method Derivatization: Isopropyl ester / TFA GC->GC_Method Column_LC Column: C18 or Phenyl-Hexyl LC_Method->Column_LC Column_GC Column: Chiral (Chirasil-Val) GC_Method->Column_GC Result_LC Quantification of Nva vs Val Column_LC->Result_LC Result_GC Enantiomeric Ratio (D vs L) Column_GC->Result_GC

Caption: Decision tree for analytical separation of C5 amino acid isomers.

References

  • Kisumi, M., et al. (1976). Biosynthesis of norvaline, norleucine, and homoisoleucine in Serratia marcescens. The Journal of Biochemistry. Link

  • Soini, J., et al. (2008). Norvaline is accumulated after a down-shift of oxygen in Escherichia coli W3110.[1] Microbial Cell Factories. Link

  • Pizzarello, S., & Cronin, J. R. (2000).[2] Non-racemic amino acids in the Murchison and Murray meteorites. Geochimica et Cosmochimica Acta. Link

  • Bullwinkle, T. J., et al. (2014). Oxidation of cellular amino acid pools leads to cytotoxic mistranslation of the genetic code. eLife. Link

  • El-Bassossy, H. M., et al. (2013).[1] Arginase inhibition alleviates hypertension associated with diabetes: effect on endothelial dependent relaxation and NO production.[1] British Journal of Pharmacology.[1] Link

  • Brückner, H., et al. (2009). Peptaibiotics: fungal peptides containing alpha-dialkyl amino acids.[1] Chemistry & Biodiversity. Link

  • Jakubczyk, A., et al. (2022). Biochemical Characteristics of Giant Hogweed (Heracleum sosnowskyi) Treated with Microwaves. MDPI.[1] Link

  • Denton, J. R., et al. (2014). Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts. Analytical Methods. Link

Sources

Protocols & Analytical Methods

Method

Z-D-Nva-OH in solid-phase peptide synthesis (SPPS)

Application Note: Strategic Incorporation of Z-D-Nva-OH in Solid-Phase Peptide Synthesis Part 1: Executive Summary & Strategic Rationale Subject: Z-D-Nva-OH (N-Benzyloxycarbonyl-D-Norvaline) Primary Application: Synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of Z-D-Nva-OH in Solid-Phase Peptide Synthesis

Part 1: Executive Summary & Strategic Rationale

Subject: Z-D-Nva-OH (N-Benzyloxycarbonyl-D-Norvaline) Primary Application: Synthesis of oxidation-resistant peptidomimetics and protease inhibitors.

Introduction The incorporation of Z-D-Nva-OH represents a sophisticated strategy in modern peptide drug design. This building block serves a dual purpose: it introduces Norvaline (Nva) , a robust, non-oxidizable isostere of Methionine, and the D-enantiomer , which imparts proteolytic resistance and induces specific secondary structural turns. The Z (Cbz) group acts either as a permanent hydrophobic N-terminal cap in Fmoc chemistry or a temporary protecting group in Boc chemistry.

Why Z-D-Nva-OH?

  • Oxidative Stability: Methionine (Met) is prone to oxidation into sulfoxides (

    
    ), altering peptide potency and shelf-life. Norvaline is isosteric to Met but lacks the sulfur atom, rendering it oxidation-inert while maintaining hydrophobic interactions.
    
  • Chiral Engineering: The D-configuration is critical for disrupting natural helix formation or designing retro-inverso peptides that resist enzymatic degradation.

  • Orthogonality: The Z group is stable to TFA (Fmoc cleavage conditions), allowing the synthesis of N-terminally capped peptides directly on-resin without post-cleavage modification.

Part 2: Chemical Profile & Technical Specifications

PropertySpecification
Chemical Name N-Benzyloxycarbonyl-D-norvaline
Abbreviation Z-D-Nva-OH
CAS Number 42918-89-8
Molecular Weight ~251.28 g/mol
Solubility Soluble in DMF, DMA, NMP; sparingly soluble in DCM.[1]
Protecting Group (Z) Stable to TFA, Piperidine (short exposure). Removed by HF, HBr/AcOH, or Hydrogenolysis.
Side Chain Propyl group (Hydrophobic, non-reactive).

Part 3: Critical Workflows & Protocols

Protocol A: Coupling Strategy (Anti-Racemization)

Objective: Couple Z-D-Nva-OH to the resin-bound peptide while maintaining enantiomeric purity. D-amino acids are susceptible to base-catalyzed racemization during activation.[2][3]

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide)[4]

  • Additive: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) – Superior to HOBt/HOAt for suppressing racemization.

  • Solvent: DMF (N,N-Dimethylformamide)

Step-by-Step Procedure:

  • Calculation: Use 3.0 – 5.0 equivalents (eq) of Z-D-Nva-OH relative to resin loading.

  • Activation (Pre-activation is discouraged to minimize oxazolone formation):

    • Dissolve Z-D-Nva-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.

    • Add DIC (3 eq) immediately prior to adding to the resin.

    • Note: Avoid adding base (DIEA/NMM) during this step unless using onium salts (HATU), as excess base promotes racemization.

  • Coupling:

    • Add the mixture to the resin.

    • Agitate at Room Temperature (25°C) for 60–90 minutes.

    • Warning: Do not heat (>40°C) this coupling step. Thermal energy significantly increases the rate of racemization for D-isomers.

  • Monitoring: Verify coupling efficiency via Kaiser Test (if coupling to primary amine) or Chloranil Test (if coupling to secondary amine like Proline).

Protocol B: The "Z-Factor" – Cleavage & Deprotection

Context: The handling of the Z-group depends entirely on your synthesis strategy (Fmoc vs. Boc).

Scenario 1: Fmoc-SPPS (Z as a Permanent Cap) Most common application. You intend for the Z-group to remain on the final peptide (e.g., Z-D-Nva-Peptide-OH).

  • Final Deprotection: Remove the Fmoc from the previous amino acid on the resin using 20% Piperidine/DMF.

  • Coupling: Couple Z-D-Nva-OH using Protocol A.

  • Cleavage from Resin:

    • Wash resin with DCM.

    • Treat with 95% TFA / 2.5% TIS / 2.5% H2O for 2–3 hours.

    • Result: The Z-group is stable in TFA. The peptide cleaves from the resin, side-chains (tBu, Trt, Pbf) are removed, but the N-terminal Z-D-Nva remains intact.

Scenario 2: Boc-SPPS (Z as Temporary Protection) Traditional application.

  • Coupling: Couple Z-D-Nva-OH to the Boc-deprotected resin.

  • Final Cleavage:

    • Treat resin with Anhydrous HF (Hydrofluoric Acid) and p-Cresol/Anisole at 0°C for 60 mins.

    • Result: HF removes the Z-group and cleaves the peptide from the resin simultaneously.

Part 4: Scientific Visualization

Diagram 1: Chemical Logic – Met vs. Nva Stability

This diagram illustrates why Nva is chosen over Met in drug design: the elimination of the oxidation pathway.

Met_vs_Nva Met Methionine (Met) (Susceptible) MetOx Methionine Sulfoxide (Inactive/Immunogenic) Met->MetOx Oxidation [O] (Storage/Metabolism) Stable Stable Peptide Product Nva Norvaline (Nva) (Resistant) Nva->Stable Oxidative Stress (No Sulfur Atom)

Caption: Comparison of Methionine oxidation pathway vs. Norvaline stability. Nva prevents the formation of sulfoxide degradation products.

Diagram 2: Decision Matrix for Z-Group Processing

A logical workflow for determining the fate of the Z-group based on synthesis chemistry.

Z_Workflow Start Start: Z-D-Nva-OH Coupled to Resin Decision Select Chemistry Strategy Start->Decision Fmoc Fmoc-SPPS (TFA Cleavage) Decision->Fmoc Z as Cap Boc Boc-SPPS (HF Cleavage) Decision->Boc Z as PG TFA_Step Treat with 95% TFA Fmoc->TFA_Step Result_Fmoc Outcome: Z-Protected Peptide (Z-D-Nva-...) TFA_Step->Result_Fmoc Z is Stable HF_Step Treat with HF / TFMSA Boc->HF_Step Result_Boc Outcome: Free N-Term Peptide (H-D-Nva-...) HF_Step->Result_Boc Z is Removed

Caption: Decision tree for Z-D-Nva-OH processing. The choice of cleavage cocktail determines if the Z-group is retained or removed.

Part 5: Troubleshooting & Optimization

1. Aggregation Issues:

  • Symptom:[5][6][7][8] Incomplete coupling of Z-D-Nva-OH or subsequent residues.

  • Cause: The combination of the hydrophobic Z-group and the propyl side chain of Nva can induce aggregation on the resin (beta-sheet formation).

  • Solution: Use "Magic Mixture" solvents (DCM/DMF/NMP 1:1:1) or add chaotropic salts (0.1M LiCl) during the coupling step to disrupt hydrogen bonding.

2. Racemization (D to L conversion):

  • Symptom:[5][6][7][8] Presence of diastereomers in HPLC analysis (e.g., split peaks).

  • Cause: Over-activation or high base concentration.

  • Validation: Synthesize a standard using the L-enantiomer (Z-L-Nva-OH) and co-inject on HPLC to identify the retention time of the undesired isomer.

3. Solubility:

  • Z-D-Nva-OH is generally soluble in DMF. If turbidity occurs, ensure the reagent is dry; water content can cause precipitation. Warm slightly to 30°C to dissolve, but cool to 25°C before adding coupling reagents.

References

  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained. Bachem Knowledge Center. Link

  • Sigma-Aldrich. (2023).[9] Fmoc-D-Nva-OH Product Specifications and Protocols. Merck KGaA.[9] Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. (Specific reference to Oxyma/DIC performance). Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][4][10] Chemical Reviews, 109(6), 2455-2504. (Comprehensive review of Z-group stability). Link

  • BenchChem. (2025).[11] Comparative Guide: Methionine vs. Norvaline Stability.Link

Sources

Method

Application Notes &amp; Protocols: Synthesis of Peptides Containing D-Amino Acids Using N-Cbz-D-norvaline

Introduction: The Strategic Advantage of Chirality in Peptide Design In the landscape of therapeutic peptide development, the pursuit of enhanced stability, bioavailability, and novel biological activity is paramount. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Chirality in Peptide Design

In the landscape of therapeutic peptide development, the pursuit of enhanced stability, bioavailability, and novel biological activity is paramount. While nature predominantly utilizes L-amino acids as the building blocks of proteins, the incorporation of their stereoisomers, D-amino acids, offers a powerful strategy to overcome key pharmacological hurdles.[1] Peptides containing D-amino acids are significantly more resistant to degradation by endogenous proteases, which are stereospecific for L-amino acid substrates.[1][2] This increased enzymatic stability translates to a longer in-vivo half-life, a critical attribute for effective drug candidates.[3] Furthermore, the introduction of D-amino acids can induce unique conformational constraints and alter binding properties, potentially leading to novel therapeutic activities.[1][4]

This guide provides a comprehensive overview and detailed protocols for the synthesis of peptides containing D-amino acids, with a specific focus on the utility of N-Carbobenzoxy-D-norvaline (N-Cbz-D-norvaline). We will explore its application in the context of modern Solid-Phase Peptide Synthesis (SPPS), elucidating the causality behind experimental choices and providing self-validating protocols for researchers, scientists, and drug development professionals.

Theoretical Foundations: Protecting Groups and Synthesis Strategy

Chemical peptide synthesis is a stepwise process that relies on the precise and controlled formation of amide bonds.[5] To prevent unwanted side reactions and ensure the correct sequence, the reactive amino and carboxyl groups must be temporarily masked with protecting groups.[6][7] The choice of protecting group strategy is fundamental to the success of the synthesis.

The two dominant strategies in modern SPPS are the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approaches.[6][8] The Fmoc/tBu strategy is the most widely used today due to its milder deprotection conditions.[9]

The Carbobenzoxy (Cbz) Group: A Classic Tool with Modern Utility

The Carbobenzoxy (Cbz or Z) group, introduced by Bergmann and Zervas, was a foundational protecting group in peptide chemistry.[10][11] While less common in routine automated SPPS, its unique properties make it an invaluable tool for specific applications.

Key Characteristics of the Cbz Group:

  • Robust Stability: Cbz-protected amines are stable under the mildly acidic and basic conditions used in Fmoc-based SPPS, making them compatible with this strategy.[12]

  • Orthogonality: The Cbz group is cleaved under conditions that do not affect Fmoc or most common side-chain protecting groups. This "orthogonality" allows for selective deprotection.[12] The primary method for Cbz removal is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which is exceptionally mild.[12] It can also be removed by strong acids like HBr in acetic acid, but this is less common in modern SPPS.[12]

  • Application in SPPS: Due to the challenges of performing catalytic hydrogenolysis on a solid support, the Cbz group is not typically used for internal amino acid residues in a standard Fmoc-SPPS workflow.[10] However, it is excellently suited for use as a final N-terminal capping group on a peptide, where it can remain on the final product or be selectively removed in solution after cleavage from the resin.[13]

The following diagram illustrates the orthogonality of the three major Nα-protecting groups based on their distinct cleavage conditions.

G cluster_Fmoc Fmoc Group cluster_Boc Boc Group cluster_Cbz Cbz (Z) Group Fmoc Fmoc-NH-R Base Base (e.g., 20% Piperidine in DMF) Fmoc->Base Cleavage Boc Boc-NH-R Acid_mild Mild Acid (e.g., TFA) Boc->Acid_mild Cleavage Cbz Cbz-NH-R Hydrogenolysis Catalytic Hydrogenolysis (H₂ / Pd-C) Cbz->Hydrogenolysis Cleavage

Caption: Orthogonality of Fmoc, Boc, and Cbz protecting groups.

Featured Reagent: N-Cbz-D-norvaline

N-Cbz-D-norvaline is a derivative of the D-enantiomer of norvaline, a non-proteinogenic amino acid. Its incorporation can impart unique structural and stability properties to a peptide.

PropertyValueSource
Chemical Formula C₁₃H₁₇NO₄[14]
Molecular Weight 251.28 g/mol [14]
Appearance White to off-white crystalline powder
CAS Number 1685-33-2[15]
Solubility Soluble in organic solvents like DMF, DCM, and alcohols
Key Application N-terminal capping of peptides; Building block for solution-phase synthesis[13]

Experimental Protocols: Incorporating N-Cbz-D-norvaline via SPPS

The following protocol details the manual synthesis of a peptide on a solid support using the Fmoc/tBu strategy, culminating in the coupling of N-Cbz-D-norvaline as the final N-terminal residue.

Materials and Reagents
  • Resin: Fmoc-Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Amino Acids: Fmoc-protected L-amino acids with acid-labile side-chain protection (e.g., Boc, tBu, Trt). N-Cbz-D-norvaline.

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[9]

  • Base: N,N-Diisopropylethylamine (DIEA).

  • Washing Solvents: DMF, DCM, Methanol.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Precipitation Solvent: Cold diethyl ether.

  • Monitoring: Ninhydrin (Kaiser) test solutions.[11]

General SPPS Workflow Diagram

SPPS_Workflow start Start: Swell Resin in DMF deprotection 1. Nα-Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA in DMF) wash1->coupling wash2 4. DMF Wash coupling->wash2 kaiser_test Monitor Completion (Kaiser Test) wash2->kaiser_test kaiser_test->deprotection Complete: Next Cycle kaiser_test->coupling Incomplete: Recouple final_coupling Final Coupling: N-Cbz-D-norvaline kaiser_test->final_coupling Final Residue cleavage Final Cleavage & Deprotection (TFA Cocktail) final_coupling->cleavage end End: Purify Peptide cleavage->end

Caption: Standard workflow for a single cycle in Fmoc-based SPPS.

Step-by-Step Protocol

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

1. Resin Preparation and Swelling

  • Place the resin (e.g., ~135 mg for a 0.74 mmol/g loading Rink Amide resin) into a fritted peptide synthesis vessel.

  • Add 5 mL of DMF and allow the resin to swell for at least 1 hour with gentle agitation.[9][16]

  • Drain the DMF.

2. First Amino Acid Deprotection

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 3 minutes, then drain.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes.[16]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL). This removes residual piperidine which would neutralize the subsequent coupling reaction.

3. Standard Amino Acid Coupling Cycle

  • Activation: In a separate vial, dissolve the next Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and DIEA (0.8 mmol, 8 eq.) in ~3 mL of DMF. Allow to pre-activate for 1-2 minutes. Causality: HBTU converts the amino acid's carboxylic acid into a highly reactive OBt ester, facilitating rapid amide bond formation.[9] DIEA acts as a non-nucleophilic base to activate the carboxylate and neutralize the TFA salt formed during deprotection.[8]

  • Coupling: Add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.[10]

  • Monitoring: Take a few resin beads, wash them with DMF and DCM, and perform a Kaiser test.[11] A blue/purple color indicates a positive result (free primary amine), meaning the coupling is incomplete. A yellow/colorless result indicates completion. If incomplete, continue coupling or consider a double coupling.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

4. Repeat Synthesis Cycle

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.[8]

5. Final N-Terminal Coupling: N-Cbz-D-norvaline

  • After deprotecting the N-terminus of the final L-amino acid (as in Step 2), prepare the coupling solution for N-Cbz-D-norvaline.

  • Activation: In a separate vial, dissolve N-Cbz-D-norvaline (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and DIEA (0.8 mmol, 8 eq.) in ~3 mL of DMF.

  • Coupling: Add the activated solution to the resin and agitate for 2-4 hours, or until a negative Kaiser test is achieved.

  • Final Wash: After coupling, wash the peptide-resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and finally Methanol (3 x 5 mL). Dry the resin under a high vacuum for several hours.

6. Cleavage and Global Deprotection

  • Place the dry peptide-resin in a round-bottom flask.

  • Add 5 mL of the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O). Causality: TFA is a strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (like Boc, tBu, Trt).[16] TIS and water act as scavengers to trap reactive carbocations released during deprotection, preventing side reactions.

  • Stir the mixture at room temperature for 2-3 hours.[11]

  • Filter the resin and collect the TFA solution containing the peptide.

  • Concentrate the TFA solution under a gentle stream of nitrogen gas or by rotary evaporation.

7. Peptide Precipitation and Purification

  • Add the concentrated peptide solution dropwise into a centrifuge tube containing ~40 mL of ice-cold diethyl ether. A white precipitate should form.

  • Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove residual scavengers and cleaved protecting groups.

  • Dry the crude peptide pellet under vacuum.

  • Analyze the crude product using analytical HPLC and Mass Spectrometry (MS) to confirm identity and purity.

  • Purify the peptide using preparative reverse-phase HPLC.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Steric hindrance from bulky amino acids. 2. Peptide aggregation on the resin. 3. Insufficient reagent equivalents or reaction time.1. Double couple (repeat the coupling step). 2. Use a more potent coupling reagent like HATU. 3. Increase coupling time. 4. Perform coupling at a slightly elevated temperature (e.g., 40°C).
Low Final Yield 1. Incomplete coupling at one or more steps. 2. Premature cleavage of peptide from the resin (especially with sensitive linkers). 3. Loss of peptide during workup/precipitation.1. Ensure each coupling step goes to completion using the Kaiser test. 2. Use a more stable resin linker if premature cleavage is suspected. 3. Ensure proper precipitation and careful handling during washes.
Unexpected Peaks in HPLC/MS 1. Deletion sequences from incomplete coupling. 2. Side reactions from inefficient scavenging during cleavage. 3. Racemization during activation.1. Use a capping step (e.g., with acetic anhydride) after each coupling to block unreacted amines.[6] 2. Ensure the correct scavenger cocktail is used for the amino acids in your sequence. 3. Avoid prolonged pre-activation times, especially with reagents known to cause epimerization.[17]
Cbz Group is Cleaved The Cbz group is generally stable to TFA.[13] If cleavage occurs, it may be due to excessively harsh conditions or extended cleavage times.Reduce cleavage time to the minimum required (2-3 hours is usually sufficient). Ensure the TFA is of high quality.

Conclusion

The incorporation of D-amino acids, facilitated by versatile building blocks like N-Cbz-D-norvaline, is a cornerstone of modern peptidomimetic and drug design. The Cbz group, while a classic tool, offers excellent N-terminal capping capabilities due to its stability and orthogonal cleavage conditions. By understanding the chemical principles behind each step—from protecting group strategy to coupling activation and final cleavage—researchers can confidently and successfully synthesize modified peptides with enhanced therapeutic potential. The protocols and insights provided herein serve as a robust foundation for the rational design and creation of next-generation peptide-based therapeutics.

References

  • D-Amino Acid-Containing Peptide Synthesis - CD Formulation. (URL: [Link])

  • Introduction to Peptide Synthesis - Master Organic Chemistry. (URL: [Link])

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: [Link])

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (URL: [Link])

  • How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? - ResearchGate. (URL: [Link])

  • 26.7: Peptide Synthesis - Chemistry LibreTexts. (URL: [Link])

  • Methods and protocols of modern solid phase peptide synthesis. (URL: [Link])

  • Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv. (URL: [Link])

  • D-amino acid peptides to resist common proteases - LifeTein. (URL: [Link])

  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PubMed Central. (URL: [Link])

  • N-Carbobenzoyl-DL-valine | C13H17NO4 | CID 97743 - PubChem - NIH. (URL: [Link])

  • D-amino acid peptides - LifeTein synthesis. (URL: [Link])

  • Coupling Reagents - Aapptec Peptides. (URL: [Link])

  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. (URL: [Link])

  • (PDF) The use of D-amino acids in peptide design - ResearchGate. (URL: [Link])

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase | Applied and Environmental Microbiology - ASM Journals. (URL: [Link])

  • D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides | bioRxiv. (URL: [Link])

  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - MDPI. (URL: [Link])

  • N-alpha-Benzyloxycarbonyl-D-valine | C13H17NO4 | CID 712434 - PubChem. (URL: [Link])

  • Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - NIH. (URL: [Link])

  • Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed. (URL: [Link])

  • Should My Peptides Have D-Amino Acids? - LifeTein. (URL: [Link])

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Application

Applications of Norvaline-Containing Peptides in Drug Discovery: A Technical Guide for Researchers

Introduction: The Strategic Incorporation of Norvaline in Peptide Therapeutics In the landscape of peptide-based drug discovery, the use of non-proteinogenic amino acids (NPAAs) has become a cornerstone for innovation, o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of Norvaline in Peptide Therapeutics

In the landscape of peptide-based drug discovery, the use of non-proteinogenic amino acids (NPAAs) has become a cornerstone for innovation, offering a powerful toolkit to overcome the inherent limitations of native peptides, such as poor stability and bioavailability.[1] Among the diverse array of available NPAAs, L-norvaline (Nva), an isomer of the more common amino acid valine, has emerged as a particularly valuable building block.[2] Its unique unbranched, five-carbon side chain imparts distinct structural and functional properties that can be strategically leveraged to enhance the therapeutic potential of peptide candidates.[2]

This technical guide provides an in-depth exploration of the applications of norvaline-containing peptides in drug discovery. We will delve into the mechanistic rationale behind their use, provide detailed protocols for their synthesis and evaluation, and present key data to inform the design of next-generation peptide therapeutics.

Core Applications and Mechanistic Insights

The versatility of norvaline allows for its incorporation into peptides targeting a range of biological processes. Here, we focus on three primary areas where norvaline has demonstrated significant therapeutic promise: arginase inhibition, elastase inhibition, and antimicrobial activity.

Arginase Inhibition: Modulating Nitric Oxide Bioavailability

Scientific Rationale: Arginase is a critical enzyme in the urea cycle that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. In various pathological conditions, including cardiovascular and neurodegenerative diseases, the upregulation of arginase can lead to a depletion of the L-arginine pool. This depletion has a direct impact on the production of nitric oxide (NO), a crucial signaling molecule synthesized from L-arginine by nitric oxide synthase (NOS). The resulting endothelial dysfunction and inflammation underscore the therapeutic potential of arginase inhibitors.[2] Norvaline acts as a competitive inhibitor of arginase, thereby increasing the bioavailability of L-arginine for NOS and enhancing NO production.[2]

Mechanism of Action: L-norvaline's structural similarity to L-ornithine, a product of the arginase reaction, allows it to bind to the active site of the enzyme, competitively inhibiting the binding of the natural substrate, L-arginine. This competitive inhibition effectively spares the endogenous L-arginine pool, making it available for NOS to produce NO.

arginase_inhibition cluster_arginase Arginase Enzyme cluster_substrates Substrates cluster_products Products arginase Arginase urea Urea + L-Ornithine arginase->urea Catalyzes l_arginine L-Arginine l_arginine->arginase Binds to active site no_synthase Nitric Oxide Synthase (NOS) l_arginine->no_synthase Substrate norvaline L-Norvaline (Inhibitor) norvaline->arginase Competitively Inhibits nitric_oxide Nitric Oxide (NO) no_synthase->nitric_oxide Produces

Caption: Mechanism of Arginase Inhibition by L-Norvaline.

Featured Application: Neuroprotection in Alzheimer's Disease Models

Recent studies have highlighted the potential of L-norvaline in mitigating the pathology of Alzheimer's disease (AD). In transgenic mouse models of AD, treatment with L-norvaline has been shown to reverse cognitive decline, reduce beta-amyloid plaque burden, and alleviate neuroinflammation.[3][4][5] These effects are attributed to its ability to inhibit arginase, thereby increasing NO production and promoting neuroprotective pathways.[3][4][5]

Quantitative Data: Arginase Inhibitory Activity

CompoundTargetIC50 ValueReference
NOHAArginase230 ± 26 µM[6]
nor-NOHAArginase340 ± 12 µM[6]
Synthetic PeptideHuman Arginase I2.4 ± 0.3 mM[7]
Synthetic PeptideHuman Arginase II1.8 ± 0.1 mM[7]
Elastase Inhibition: Combating Inflammatory Tissue Damage

Scientific Rationale: Human neutrophil elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils. Upon inflammation, HNE is released and plays a role in the degradation of extracellular matrix proteins, including elastin. While this is a crucial part of the immune response, excessive or unregulated HNE activity can lead to significant tissue damage, contributing to the pathogenesis of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS). Therefore, the development of potent and specific HNE inhibitors is a key therapeutic strategy.

Norvaline's Role in Elastase Inhibitor Peptides: The incorporation of norvaline, and its derivatives like α-azanorvaline, into peptide sequences has proven effective in creating potent HNE inhibitors.[8] These peptides are designed to mimic the natural substrates of HNE, binding to the enzyme's active site with high affinity and blocking its proteolytic activity.

Quantitative Data: Elastase Inhibitory Activity of Norvaline-Containing Peptides

PeptideTargetIC50 ValueReference
N-[(1-methoxycarbonylbutyl)carbamoyl]-L-valyl-L-prolyl-α-azanorvaline phenyl esterHuman Leucocyte Elastase0.28 µM[8]
FFVPF (from walnut meal)Elastase0.469 ± 0.010 mg/mL[9]
Roseltide rT1 (from Hibiscus sabdariffa)Human Neutrophil Elastase0.47 µM[10]
Antimicrobial Peptides (AMPs): A New Frontier Against Drug Resistance

Scientific Rationale: The rise of antibiotic-resistant bacteria poses a significant threat to global health. Antimicrobial peptides (AMPs) represent a promising class of therapeutics with novel mechanisms of action that can overcome conventional resistance pathways. Many AMPs are cationic and amphipathic, allowing them to selectively interact with and disrupt the negatively charged membranes of bacteria.

Enhancing AMP Properties with Norvaline: The incorporation of hydrophobic amino acids like norvaline can enhance the amphipathicity and membrane-disrupting capabilities of synthetic AMPs. The linear side chain of norvaline can contribute to the overall hydrophobicity of the peptide, facilitating its insertion into and destabilization of the bacterial cell membrane.

Quantitative Data: Antimicrobial Activity of Peptides

PeptideTarget OrganismMIC ValueReference
NisinVISA strains4.1 - 8.3 µg/mL[11]
HominicinVISA strains3.82 µg/mL[11]
Mutancin 1140VRSA and VISA strains4 - 8 µg/mL[11]
L-RWV12Various Bacteria3 - 4 µM[1]

Note: While the table provides examples of AMPs, further research is needed to identify and quantify the specific contributions of norvaline-containing peptides to this field.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis, purification, and biological evaluation of norvaline-containing peptides.

sps_workflow start Design Norvaline- Containing Peptide spps Solid-Phase Peptide Synthesis (SPPS) start->spps cleavage Cleavage from Resin & Deprotection spps->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (Mass Spec) purification->characterization bioassay Biological Activity Assays (e.g., Enzyme Inhibition, MIC) characterization->bioassay data_analysis Data Analysis (IC50 / MIC Determination) bioassay->data_analysis end Lead Optimization data_analysis->end

Caption: General Workflow for Norvaline-Containing Peptide Drug Discovery.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Norvaline-Containing Peptide

This protocol outlines the manual Fmoc/tBu-based SPPS of a generic norvaline-containing peptide.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-L-Nva-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling (for each amino acid in the sequence, including Norvaline):

    • Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 94% TFA, 2.5% water, 2.5% TIS, 1% DTT).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification and Characterization

A. Purification by Reversed-Phase HPLC (RP-HPLC):

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

  • Inject the sample onto a C18 RP-HPLC column.

  • Elute the peptide using a linear gradient of acetonitrile in water (both containing 0.1% TFA).

  • Monitor the elution profile at 220 nm and collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the purified peptide.

B. Characterization by Mass Spectrometry:

  • Dissolve a small amount of the purified peptide in a suitable solvent.

  • Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF) to confirm the molecular weight of the synthesized peptide.

Protocol 3: Arginase Inhibition Assay

This colorimetric assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase.

Materials:

  • Recombinant human arginase I or II

  • L-arginine solution

  • Tris-HCl buffer (pH 7.5)

  • MnCl₂ solution

  • Norvaline-containing peptide inhibitor

  • Urea colorimetric detection kit

Procedure:

  • Enzyme Activation: Pre-incubate the arginase enzyme with MnCl₂ in Tris-HCl buffer for 10 minutes at 37°C.

  • Inhibitor Incubation: In a 96-well plate, add the activated arginase solution to wells containing various concentrations of the norvaline-containing peptide (and a vehicle control). Incubate for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding the L-arginine solution to each well.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction according to the urea detection kit protocol (e.g., by adding a strong acid).

  • Urea Detection: Add the colorimetric reagents from the kit and incubate to allow for color development.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each peptide concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Human Neutrophil Elastase (HNE) Inhibition Assay

This fluorometric assay measures the cleavage of a specific substrate by HNE.

Materials:

  • Human neutrophil elastase

  • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Norvaline-containing peptide inhibitor

Procedure:

  • In a 96-well black plate, add the HNE enzyme to wells containing various concentrations of the norvaline-containing peptide (and a vehicle control) in the assay buffer.

  • Incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic HNE substrate to each well.

  • Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) over time using a fluorescence microplate reader.

  • Data Analysis: Determine the initial reaction velocity (V₀) for each concentration. Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the inhibitor concentration.

Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a peptide against a specific bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Norvaline-containing peptide

  • 96-well microtiter plates

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum in CAMHB to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).

  • Prepare serial twofold dilutions of the norvaline-containing peptide in CAMHB in the 96-well plate.

  • Add the bacterial inoculum to each well. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection: the MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Emerging Applications and Future Directions

Beyond the well-established roles in enzyme inhibition and antimicrobial activity, norvaline-containing peptides are being explored for other innovative applications:

  • Self-Assembling Biomaterials: Dipeptides containing norvaline and other hydrophobic residues have been shown to self-assemble into various nanostructures, such as hydrogels.[12][13] These materials have potential applications in tissue engineering and drug delivery.

  • Cell-Penetrating Peptides (CPPs): The incorporation of norvaline could be explored to modulate the properties of CPPs, which are used to deliver therapeutic cargo into cells.[14][15]

Conclusion

The incorporation of norvaline into peptide sequences offers a strategic advantage in drug discovery. Its ability to modulate enzyme activity, enhance antimicrobial properties, and potentially contribute to the formation of novel biomaterials makes it a valuable tool for medicinal chemists and peptide scientists. The protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of norvaline-containing peptides in their own drug development programs. As our understanding of the structure-activity relationships of these modified peptides continues to grow, we can anticipate the emergence of new and innovative therapeutics with improved efficacy and safety profiles.

References

  • The IC50 values of various arginine derivatives for inhi- bition of arginase and DDAH. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • A synthetic peptide as an allosteric inhibitor of human arginase I and II. (2021). PubMed. Retrieved January 26, 2024, from [Link]

  • IC 50 values of Desmethylisaridin C2, Isaridin E, Isaridin C2 and... (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Preparation, identification, and molecular docking of novel elastase inhibitory peptide from walnut (Juglans regia L.) meal. (2022). PubMed Central. Retrieved January 26, 2024, from [Link]

  • b-ARG 1 inhibition percentages, IC 50 and E max values of polyphenols evaluated for their bovine arginase inhibitory capacities. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview. (2022). MDPI. Retrieved January 26, 2024, from [Link]

  • Cell-Penetrating Peptides for Use in Development of Transgenic Plants. (2023). PubMed Central. Retrieved January 26, 2024, from [Link]

  • L-Norvaline, a new therapeutic agent against Alzheimer's disease. (2019). PubMed Central. Retrieved January 26, 2024, from [Link]

  • Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. (2022). MDPI. Retrieved January 26, 2024, from [Link]

  • Comparative Properties of Helical and Linear Amphipathicity of Peptides Composed of Arginine, Tryptophan, and Valine. (2024). PubMed Central. Retrieved January 26, 2024, from [Link]

  • Inhibitors of human leucocyte elastase. Peptides incorporating an α-azanorvaline residue or a thiomethylene linkage in place of a peptide bond. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2024, from [Link]

  • Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. (2022). ResearchGate. Retrieved January 26, 2024, from [Link]

  • L-norvaline reverses cognitive decline and synaptic loss in a murine model of Alzheimer's disease. (2018). bioRxiv. Retrieved January 26, 2024, from [Link]

  • Roles of Arginine and Lysine Residues in the Translocation of a Cell-Penetrating Peptide from 13C, 31P, and 19F Solid-State NMR. (n.d.). ACS Publications. Retrieved January 26, 2024, from [Link]

  • Anti-microbial peptides. (2017). Google Patents.
  • Relationship: Alzheimer's Disease and Norvaline. (n.d.). Caring Sunshine. Retrieved January 26, 2024, from [Link]

  • Self-Assembling Peptides and Their Application in the Treatment of Diseases. (n.d.). PubMed Central. Retrieved January 26, 2024, from [Link]

  • The Potential of Cell-Penetrating Peptides for mRNA Delivery to Cancer Cells. (2022). MDPI. Retrieved January 26, 2024, from [Link]

  • Minimum inhibitory concentration (MIC) range of antimicrobial peptides. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Unusual Amino Acids: Norvaline. (2025). LifeTein Peptide Blog. Retrieved January 26, 2024, from [Link]

  • Discovery and design of self-assembling peptides. (n.d.). Royal Society Publishing. Retrieved January 26, 2024, from [Link]

  • Designed Cell-Penetrating Peptide Constructs for Inhibition of Pathogenic Protein Self-Assembly. (2024). PubMed Central. Retrieved January 26, 2024, from [Link]

  • Antimicrobial Peptides with Antibacterial Activity against Vancomycin-Resistant Staphylococcus aureus Strains: Classification, Structures, and Mechanisms of Action. (n.d.). MDPI. Retrieved January 26, 2024, from [Link]

  • L-Norvaline, a new therapeutic agent against Alzheimer's disease. (2019). ResearchGate. Retrieved January 26, 2024, from [Link]

  • l norvaline. (n.d.). A Fórmula. Retrieved January 26, 2024, from [Link]

  • Novel Method To Identify the Optimal Antimicrobial Peptide in a Combination Matrix, Using Anoplin as an Example. (n.d.). PubMed Central. Retrieved January 26, 2024, from [Link]

  • Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. (n.d.). MDPI. Retrieved January 26, 2024, from [Link]

  • IC50 value of elastase inhibition activity. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Self-Assembling Multidomain Peptides: Design and Characterization of Neutral Peptide-Based Materials with pH and Ionic Strength Independent Self-Assembly. (2018). ACS Publications. Retrieved January 26, 2024, from [Link]

  • L-norvaline reverses cognitive decline and synaptic loss in a murine model of Alzheimer's disease. (n.d.). bioRxiv. Retrieved January 26, 2024, from [Link]

Sources

Method

Application Note: Z-D-Nva-OH in Rational Peptidomimetic Design

Abstract This guide details the strategic application of Z-D-Nva-OH (N-Benzyloxycarbonyl-D-norvaline) in the development of robust peptidomimetics. While canonical amino acids often suffer from oxidative degradation (Met...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of Z-D-Nva-OH (N-Benzyloxycarbonyl-D-norvaline) in the development of robust peptidomimetics. While canonical amino acids often suffer from oxidative degradation (Methionine) and rapid proteolysis (L-isomers), Z-D-Nva-OH offers a tripartite solution: (1) It acts as an oxidation-resistant isostere of Methionine; (2) Its D-configuration confers resistance to endogenous proteases; and (3) The Z (Cbz) group serves as both a lipophilic pharmacophore and an orthogonal protecting group. This document provides the rationale, synthesis protocols, and validation assays for integrating this residue into drug discovery workflows.

Part 1: Chemical Basis & Structural Utility

The "Triple-Threat" Advantage

Z-D-Nva-OH is not merely a building block; it is a functional probe used to solve three specific failure modes in peptide drug design.

FeatureChemical RationaleApplication Benefit
Norvaline (Nva) Linear 3-carbon side chain (

). Isosteric to Methionine (

) and Leucine.
Oxidative Stability: Eliminates the sulfur atom, preventing Methionine Sulfoxide formation which alters protein folding and shelf-life.
D-Configuration Inverted stereochemistry at the

-carbon.
Proteolytic Resistance: Unrecognizable by the S1 subsite of endogenous L-specific proteases (e.g., Trypsin, Chymotrypsin), significantly extending plasma half-life (

).
Z-Group (Cbz) Benzyloxycarbonyl moiety attached to the N-terminus.Hydrophobic Capping: Often mimics the P2/P3 hydrophobic residues in protease inhibitors, enhancing binding affinity (

) while preventing N-terminal degradation.
Rational Design Logic

The following diagram illustrates the decision matrix for selecting Z-D-Nva-OH during lead optimization.

DesignLogic Problem Lead Peptide Instability RootCause Identify Failure Mode Problem->RootCause Oxidation Oxidation of Met Residue RootCause->Oxidation Proteolysis Rapid Enzymatic Cleavage RootCause->Proteolysis Binding Weak Hydrophobic Interaction RootCause->Binding Solution_Nva Substitute Met with Norvaline (Nva) (Isosteric, Non-oxidizable) Oxidation->Solution_Nva Solution_D Invert Chirality to D-Isomer (Steric shield against hydrolases) Proteolysis->Solution_D Solution_Z Cap N-Terminus with Z-Group (Mimics hydrophobic pocket) Binding->Solution_Z Final Z-D-Nva-OH Optimized Residue Solution_Nva->Final Solution_D->Final Solution_Z->Final

Figure 1: Decision tree for incorporating Z-D-Nva-OH to address specific stability and potency issues.

Part 2: Experimental Protocols

Protocol A: N-Terminal Capping in Solid Phase Peptide Synthesis (SPPS)

Context: Z-D-Nva-OH is typically used as the final residue in an SPPS sequence. Because the Z-group requires strong acid (HBr) or hydrogenation for removal, it is rarely used for chain elongation in Fmoc chemistry but is excellent for "capping" a peptide to create a permanent hydrophobic N-terminus.

Reagents Required:

  • Resin-bound peptide (Fmoc-deprotected N-terminus).

  • Z-D-Nva-OH (3.0 equivalents).

  • Activator: HATU (2.9 eq) or DIC/Oxyma (3.0 eq).

  • Base: DIPEA (6.0 eq).

  • Solvent: Anhydrous DMF.

Step-by-Step Procedure:

  • Preparation: Swell the resin-bound peptide (0.1 mmol scale) in DMF for 20 minutes. Drain.

  • Activation: In a separate vial, dissolve Z-D-Nva-OH (0.3 mmol) and HATU (0.29 mmol) in 2 mL DMF. Add DIPEA (0.6 mmol) immediately prior to use. The solution should turn slightly yellow.

  • Coupling: Add the activated solution to the resin.

  • Incubation: Agitate at Room Temperature (RT) for 2 hours .

    • Note: D-amino acids couple slower than L-isomers due to steric factors. Extended time is recommended.

  • Washing: Drain and wash resin with DMF (3x) and DCM (3x).[1][2]

  • QC Check: Perform a Kaiser Test (Ninhydrin).

    • Result: Beads should remain colorless (indicating no free amines). If blue, repeat coupling.

  • Cleavage: Cleave the peptide from the resin using TFA/TIS/H2O (95:2.5:2.5). The Z-group is stable to TFA and will remain on the peptide.

Protocol B: Solution Phase Fragment Coupling

Context: For convergent synthesis where Z-D-Nva-OH is coupled to a complex amine fragment.

Workflow Diagram:

SynthesisFlow Start Z-D-Nva-OH (Carboxylic Acid) Activate Activation (IBCF / NMM / -15°C) Start->Activate 1. Mixed Anhydride Formation Coupling Mixed Anhydride Coupling Activate->Coupling 2. Add Amine Amine Amine Component (H-Peptide-OR) Amine->Coupling Workup Acid/Base Wash Recrystallization Coupling->Workup Product Z-D-Nva-Peptide-OR Workup->Product

Figure 2: Solution phase coupling via Mixed Anhydride method to minimize racemization.

Procedure:

  • Dissolve Z-D-Nva-OH (1.0 eq) in dry THF/DMF.

  • Cool to -15°C (Ice/Salt bath) to suppress racemization.

  • Add N-Methylmorpholine (NMM, 1.1 eq).

  • Add Isobutyl chloroformate (IBCF, 1.05 eq) dropwise. Stir for 15 min.

  • Add the amine component (1.0 eq) dissolved in DMF.

  • Allow to warm to RT overnight.

  • Critical Step: Evaporate solvent, redissolve in EtOAc, and wash sequentially with 5% KHSO4, Sat. NaHCO3, and Brine.

Part 3: Validation & Quality Control

Enzymatic Stability Assay

To validate the utility of the D-isomer, perform a comparative proteolytic digest.

Protocol:

  • Substrates: Prepare 1 mM stock solutions of Peptide A (L-Met analog) and Peptide B (Z-D-Nva analog) in PBS.

  • Enzyme: Add Trypsin or Chymotrypsin (ratio 1:100 w/w enzyme:substrate).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 1h, 4h, 12h, 24h. Quench with 1% TFA.

  • Analysis: Analyze via RP-HPLC (C18 column, gradient 5-95% ACN).

Expected Results:

  • L-Analog: Rapid degradation (loss of peak area) within 1-4 hours.

  • Z-D-Nva Analog: >90% intact after 24 hours.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Incomplete Coupling (Blue Kaiser Test) Steric hindrance of D-isomer or bulky Z-group.Switch to stronger activator (HATU) and double couple. Increase temperature to 50°C (use microwave if available).
Racemization (D -> L conversion) High base concentration during activation.Use Collidine instead of DIPEA. Ensure pre-activation time < 2 mins if using uronium salts (HBTU/HATU).
Solubility Issues Hydrophobic nature of Z-D-Nva.Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add 1% Triton X-100 for solution phase.

References

  • Isosteres in Medicinal Chemistry: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • D-Amino Acid Stability: Tugyi, R., et al. (2005). Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences, 102(2), 413-418. Link

  • Norvaline Applications: Wang, Q., et al. (2002). Structure-based design of potent, conformationally constrained inhibitors of Hepatitis C Virus NS3 protease. Journal of Medicinal Chemistry. (Demonstrates use of Norvaline in P1/P2 sites). Link

  • Z-Group Protection: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text for Z-group cleavage/stability). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Cbz-D-Norvaline Synthesis &amp; Stability

Welcome to the Technical Support Center As a Senior Application Scientist, I understand that the premature loss of the Benzyloxycarbonyl (Cbz or Z) group on D-norvaline (D-Nva) is a critical failure mode.[1] While Cbz is...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center

As a Senior Application Scientist, I understand that the premature loss of the Benzyloxycarbonyl (Cbz or Z) group on D-norvaline (D-Nva) is a critical failure mode.[1] While Cbz is classically regarded as "robust" under basic and mild acidic conditions, it is not impervious. In the context of D-norvaline—a residue with a linear, unbranched side chain—the carbamate linkage is sterically exposed compared to Valine or Isoleucine, making it more susceptible to "accidental" cleavage vectors.

This guide moves beyond basic textbook definitions to address the mechanistic realities of why your protecting group is falling off before you want it to.[1]

Module 1: Diagnostic Workflow

"Is the Cbz group actually gone, or is it a side-reaction?"

Before altering your synthesis, you must confirm the nature of the impurity. The loss of Cbz results in a specific mass shift and NMR signature.

Step-by-Step Verification Protocol
  • LC-MS Analysis (Primary Triage)

    • Target: Look for the mass of the free amine (H-D-Nva-...) or the fragment.[1]

    • The Shift: Cbz removal results in a mass loss of 134.04 Da (

      
      ).[1]
      
    • Note: If you see a mass loss of 90 Da (Benzyl), you may have only cleaved the benzyl ether, leaving a carbamic acid (unstable) or indicating a different fragmentation pathway.

  • 1H-NMR Validation (Confirmation)

    • Isolate the impurity if possible.[1]

    • Check Region A (Aromatic): Disappearance of the multiplet at 7.30–7.40 ppm (5H, phenyl ring of Cbz).

    • Check Region B (Benzylic): Disappearance of the sharp singlet/doublet at ~5.10 ppm (2H,

      
       of Cbz).
      
    • Check Region C (Alpha-proton): An upfield shift of the

      
      -proton on the Norvaline (usually shifts from ~4.2 ppm to ~3.5 ppm upon deprotection).[1]
      
Diagnostic Logic Tree

DiagnosticTree Start Suspected Cbz Loss LCMS Run LC-MS (ESI+) Start->LCMS MassCheck Mass Shift observed? LCMS->MassCheck Minus134 -134 Da (Loss of Cbz) MassCheck->Minus134 Yes, [M-134] Minus91 -91 Da (Loss of Benzyl only) MassCheck->Minus91 Yes, [M-91] NoChange No Mass Shift MassCheck->NoChange No NMR 1H-NMR Check Minus134->NMR Result2 PROBABLE: Benzyl Cation Scavenging Issue Minus91->Result2 Result3 FALSE ALARM: Check Solubility/Aggregation NoChange->Result3 Result1 CONFIRMED: Premature Deprotection NMR->Result1 Missing 7.3ppm & 5.1ppm

Figure 1: Decision matrix for confirming Cbz deprotection versus other artifacts.

Module 2: Root Cause Analysis (The "Why")

If Module 1 confirmed deprotection, it is likely due to one of three specific vectors.

Vector A: The "Trojan Horse" Hydrogenation

Context: You are performing a cross-coupling (Suzuki, Sonogashira) or reduction elsewhere on the molecule using Palladium (Pd).

  • Mechanism: Cbz is removed via hydrogenolysis (

    
    ).[1][2][3] However, you don't need a balloon of 
    
    
    
    gas.[1] Many reagents act as Transfer Hydrogenation donors in the presence of Pd.[1]
  • Common Culprits: Formic acid, Formate salts, Isopropanol (at reflux), Cyclohexadiene, or Triethylsilane.

  • The Fix: If Pd is present, ensure the solvent system is strictly non-protic/non-reducing (e.g., switch from iPrOH to Toluene/Dioxane) or switch the protecting group to Fmoc.

Vector B: Lewis Acid Sensitivity

Context: Friedel-Crafts reactions or removal of other protecting groups (like Boc).[1][4]

  • Mechanism: While Cbz survives TFA, it is labile to strong Lewis acids.[1] Boron tribromide (

    
    ), Aluminum chloride (
    
    
    
    ), and Trimethylsilyl iodide (TMSI) will strip Cbz rapidly.
  • The Fix: Use milder Lewis acids (

    
    ) or lower temperatures.[1]
    
Vector C: The "Pushing" Acid Conditions

Context: Final cleavage in SPPS using high concentrations of scavengers.

  • Mechanism: While Cbz is stable in 95% TFA, the presence of Thioanisole combined with high temperatures (>30°C) or long reaction times (>4 hours) can facilitate acidolytic cleavage via a "push-pull" mechanism, especially on the sterically accessible D-norvaline.[1]

Stability Matrix: N-Cbz-D-Norvaline
Reagent/ConditionStability RatingNotes
50% TFA / DCM ✅ StableStandard Boc removal conditions.[1]
95% TFA / Water ⚠️ BorderlineStable at RT for <2h.[1] Long exposure risks degradation.[1]
HBr / Acetic Acid ❌ LabilePrimary deprotection method. Do not use if retention desired.[1]
Pd(PPh3)4 / Na2CO3 ✅ StableStandard Suzuki.[1]
Pd / C + Formate ❌ LabileTransfer hydrogenation removes Cbz rapidly.[1]
BBr3 / DCM ❌ LabileLewis acid cleavage.[1]
LiOH / MeOH ⚠️ CautionCbz is stable to base, but hydantoins can form if activated.

Module 3: Prevention & Optimization Protocols

Protocol 1: Safe Lewis Acid Mediation

If you must perform a Lewis Acid step (e.g., alkylation) in the presence of Cbz-D-Nva:

  • Temperature Control: Cool reaction to -78°C before adding the Lewis Acid.

  • Equivalents: Do not exceed 1.1 eq of Lewis Acid relative to the reactive site.[1] Excess acid coordinates with the carbamate carbonyl, activating it for cleavage.

  • Quench: Quench at low temperature with MeOH to destroy the Lewis Acid before warming up.

Protocol 2: Preventing Transfer Hydrogenation

If using Pd catalysts for other transformations:

  • Solvent Swap: Avoid primary/secondary alcohols (MeOH, EtOH, iPrOH) if refluxing.[1] Use Aprotic Polar solvents (DMF, DMAc) or Ethers (THF, Dioxane).

  • Catalyst Poisoning: If Cbz loss is observed during workup, it may be due to residual Pd interacting with solvents.[1] Add a metal scavenger (e.g., SiliaMetS® Thiol) immediately after the reaction to sequester Pd.

Visualizing the Failure Pathways

FailurePathways cluster_Acid Acidic Pathway cluster_Red Reductive Pathway Substrate N-Cbz-D-Norvaline TFA TFA (RT) Substrate->TFA Stable HBr HBr/AcOH or BBr3 Substrate->HBr Cleavage H2 H2 / Pd-C Substrate->H2 Hydrogenolysis Transfer Pd Cat + Alcohol/Formate Substrate->Transfer Accidental H-Transfer Product Intact Product TFA->Product Stable Deprotected Premature Deprotection HBr->Deprotected Cleavage H2->Deprotected Hydrogenolysis Transfer->Deprotected Accidental H-Transfer

Figure 2: Chemical pathways leading to stability vs. premature cleavage.[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: I am using TFA/Thioanisole to remove a Boc group elsewhere, and I'm losing my Cbz. Why? A: While rare, Thioanisole can act as a "soft" nucleophile that, in high concentrations of TFA, attacks the benzylic carbon of the Cbz group.

  • Fix: Switch scavengers. Use Triisopropylsilane (TIPS) instead of Thioanisole.[1] TIPS is less nucleophilic toward the Cbz group but still effectively scavenges tert-butyl cations.[1]

Q2: Can I use N-Cbz-D-norvaline in Solid Phase Peptide Synthesis (SPPS)? A: Yes, but usually as the final residue.[1] If you incorporate it in the middle of a sequence, you must use Boc chemistry for the rest of the chain (using TFA to deprotect Boc, which Cbz survives). You cannot use Fmoc chemistry after Cbz installation because the base (Piperidine) is generally safe, but the final TFA cleavage might degrade the Cbz if not carefully timed.

  • Recommendation: If Cbz is needed on the side chain, ensure your final resin cleavage is done with high % TFA but limited time (max 2 hours).

Q3: Does the "D" configuration affect stability compared to L-Norvaline? A: Chemically, no.[1] The bond strengths are identical.[1] However, enzymatically or biologically, D-amino acids are resistant to proteases.[1] In a chemical synthesis context, the only difference is the spatial orientation. Note: Ensure your chiral analysis (HPLC) separates the enantiomers, as partial racemization during coupling (using strong bases) can sometimes be mistaken for other impurities.

Q4: I see a "Benzyl Cation" peak in my MS but the Cbz is still attached. What is this? A: This is a fragmentation artifact in the Mass Spec source (in-source fragmentation).[1]

  • Test: Lower the cone voltage on your MS. If the peak diminishes relative to the parent ion, it is an artifact of the analysis, not the synthesis.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (The definitive guide on Cbz stability and cleavage conditions). [1]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. (Detailed review of stability including Cbz in SPPS). [1]

  • Coleman, D. R., et al. (2025).[1] Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative. Technical Disclosure Commons. (Discusses acid lability beyond standard H2/Pd).

  • Sajiki, H. (1995).[1][5] Selective inhibition of benzyl ether hydrogenolysis with Pd/C. Tetrahedron Letters. (Mechanisms of transfer hydrogenation and how to stop it).

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions with Z-D-Nva-OH in Peptide Synthesis

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals utilizing Z-D-Nva-OH (N-α-benzyloxycarbonyl-D-norvaline) in their synt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals utilizing Z-D-Nva-OH (N-α-benzyloxycarbonyl-D-norvaline) in their synthetic workflows. While Z-D-Nva-OH is a valuable building block for introducing D-norvaline into peptide sequences, its use, like any reagent in peptide chemistry, can be associated with specific side reactions that may impact the purity and yield of the final product. This resource provides in-depth troubleshooting advice and frequently asked questions to help you identify, mitigate, and resolve these potential issues.

Our approach is grounded in the fundamental principles of peptide chemistry, drawing parallels from well-documented side reactions of similar N-α-Z-protected amino acids and general challenges encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is Z-D-Nva-OH and why is it used in peptide synthesis?

Z-D-Nva-OH is the D-enantiomer of the amino acid norvaline where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. The "Z" group is a classic protecting group in peptide synthesis, particularly in solution-phase strategies.[1] It is stable under a variety of conditions but can be removed by catalytic hydrogenation. The incorporation of D-amino acids like D-norvaline can enhance the biological activity and stability of synthetic peptides.[1]

Q2: What are the most common side reactions I should be aware of when using Z-D-Nva-OH?

The primary side reactions to consider when using Z-D-Nva-OH are generally associated with the activation of the carboxylic acid and the stability of the Z-protecting group under various reaction conditions. These can include:

  • Urethane formation: A common side reaction with Z-protected amino acids, especially during activation.

  • Racemization: While starting with the D-enantiomer, some racemization can occur during activation, leading to the incorporation of L-norvaline.

  • Incomplete coupling: Leading to deletion sequences in the final peptide.[2]

  • Side reactions involving the coupling reagents: For example, the formation of N-acylurea byproducts when using carbodiimides like DCC or DIC.

Q3: How can I detect these side reactions in my crude peptide?

The most effective way to detect these and other impurities is through a combination of analytical techniques.[3] Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) is the standard method for assessing the purity of synthetic peptides and identifying impurities.[4][5]

Troubleshooting Guide

Issue 1: Low Coupling Efficiency and Deletion Sequences

A common problem in solid-phase peptide synthesis (SPPS) is incomplete coupling of the incoming amino acid, leading to peptides with a missing norvaline residue (a deletion sequence).[2][6][7]

Symptoms:

  • RP-HPLC analysis of the crude peptide shows a significant peak corresponding to the mass of the desired peptide minus the mass of the D-norvaline residue.

  • A positive Kaiser test after the coupling step indicates the presence of unreacted free amines on the resin.

Root Causes and Solutions:

Root Cause Explanation Recommended Action
Steric Hindrance The growing peptide chain on the solid support can aggregate, making the N-terminal amine less accessible for the incoming Z-D-Nva-OH.[8]- Use a more polar solvent to improve solvation of the peptide-resin.[8]- Consider using a resin with a lower substitution level for long or difficult sequences.[9]- Employ chaotropic salts (e.g., LiCl) to disrupt secondary structures.
Suboptimal Activation The carboxylic acid of Z-D-Nva-OH may not be fully activated, leading to a slow or incomplete reaction.- Optimize the equivalents of the coupling reagent and activator (e.g., HOBt).- Ensure the freshness and purity of your coupling reagents.
Premature Termination The N-terminal amine of the growing peptide chain may be capped, preventing further elongation.- If using a capping step (e.g., with acetic anhydride), ensure it is only performed after a confirmed complete coupling.

Experimental Protocol: Monitoring Coupling Efficiency with the Kaiser Test

  • After the coupling of Z-D-Nva-OH is complete, take a small sample of the resin beads (a few milligrams).

  • Wash the resin beads thoroughly with ethanol in a small glass tube.[8]

  • Add 2-3 drops of each of the following Kaiser test solutions: ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine.

  • Heat the tube at 100-115°C for 5 minutes.[8]

  • Interpretation:

    • Blue beads: Indicate the presence of free primary amines (incomplete coupling).

    • Yellow/Colorless beads: Indicate the absence of free primary amines (complete coupling).

Issue 2: Racemization of D-Norvaline

Although you start with Z-D-Nva-OH, the activation step can sometimes lead to the formation of the L-enantiomer, resulting in diastereomeric impurities in your final peptide.[2]

Symptoms:

  • RP-HPLC analysis shows a shoulder or a closely eluting peak next to the main product peak.

  • Mass spectrometry will show identical masses for both diastereomers, making them indistinguishable by MS alone.

Root Causes and Solutions:

Root Cause Explanation Recommended Action
Over-activation Prolonged activation or the use of highly reactive coupling reagents can promote the formation of an oxazolone intermediate, which is prone to racemization.- Minimize the pre-activation time before adding the activated amino acid to the resin.- Add a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1]
Base-catalyzed Racemization The presence of excess base during coupling can abstract the alpha-proton, leading to racemization.- Use a hindered base like diisopropylethylamine (DIEA) and use it in stoichiometric amounts relative to the amino acid.[6]

Workflow for Minimizing Racemization

G cluster_0 Activation and Coupling start Dissolve Z-D-Nva-OH and HOBt/Oxyma in DMF activation Add Coupling Reagent (e.g., DIC/HBTU) start->activation pre_activation Pre-activate for a short duration (1-2 min) activation->pre_activation coupling Add activated mixture to the deprotected resin pre_activation->coupling monitoring Monitor coupling (e.g., Kaiser Test) coupling->monitoring

Caption: Optimized coupling workflow to minimize racemization.

Issue 3: Formation of N-Acylurea with Carbodiimide Coupling Reagents

When using carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) for activation, a common side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea. This side product is unreactive and represents a loss of the activated amino acid.

Symptoms:

  • Reduced coupling efficiency.

  • Identification of a byproduct with a mass corresponding to Z-D-Nva-OH + DCC/DIC.

Mechanistic Insight and Mitigation:

The formation of N-acylurea competes with the desired reaction of the O-acylisourea intermediate with the N-terminal amine of the peptide.[10]

Diagram: Carbodiimide Activation and N-Acylurea Formation

G Z_Nva Z-D-Nva-OH O_Acylisourea O-Acylisourea (Active Intermediate) Z_Nva->O_Acylisourea + DCC DCC DCC/DIC Desired_Peptide Desired Coupled Peptide O_Acylisourea->Desired_Peptide + Peptide-NH2 N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement Peptide_NH2 Resin-Peptide-NH2

Caption: Competing pathways during carbodiimide activation.

Mitigation Strategy:

The most effective way to prevent N-acylurea formation is to add an activating agent such as HOBt or Oxyma. These additives react rapidly with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement, while still being highly reactive towards the amine.

Experimental Protocol: Standard Coupling with DIC/Oxyma

  • In a separate vessel, dissolve Z-D-Nva-OH (3 eq) and Oxyma (3 eq) in DMF.

  • Add DIC (3 eq) to the solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin which has a free N-terminal amine.

  • Allow the coupling reaction to proceed for 1-2 hours.

  • Wash the resin extensively with DMF to remove excess reagents and byproducts.[6]

Summary of Potential Impurities

Impurity Type Description Mass Difference from Desired Peptide Primary Detection Method
Deletion Sequence Peptide lacking the D-norvaline residue.- Mass of D-Nva residueLC-MS
Diastereomer Peptide containing L-norvaline instead of D-norvaline.0Chiral Amino Acid Analysis or RP-HPLC with a high-resolution column
N-Acylurea Adduct The desired peptide with an N-acylurea cap.+ Mass of DCC/DICLC-MS
Incomplete Z-group deprotection The final peptide still contains the Z-protecting group on the D-norvaline residue.+ Mass of benzyloxycarbonyl groupLC-MS

This technical guide provides a starting point for troubleshooting side reactions associated with the use of Z-D-Nva-OH in peptide synthesis. Successful peptide synthesis often requires careful optimization of reaction conditions based on the specific peptide sequence.[8][11] For further assistance, please consult the references below or contact your reagent supplier.

References

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. Retrieved February 7, 2024, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Retrieved February 7, 2024, from [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024, April 29). YouTube. Retrieved February 7, 2024, from [Link]

  • Enhancing Solid-Phase Peptide Synthesis with Green Chemistry Principles. (n.d.). Biotage. Retrieved February 7, 2024, from [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. Retrieved February 7, 2024, from [Link]

  • Structure–Property Relationship Study of N‑(Hydroxy)Peptides for the Design of Self-Assembled Parallel β‑Sheets. (2018). ACS Omega. Retrieved February 7, 2024, from [Link]

  • Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. (2018). Biomacromolecules. Retrieved February 7, 2024, from [Link]

  • Side reactions in solid-phase peptide synthesis and their applications. (1998). Journal of Peptide Research. Retrieved February 7, 2024, from [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac Group. Retrieved February 7, 2024, from [Link]

  • Unusual O–H Activation-Initiated C–C Bond Cleavage Reaction by a Nonheme Fe Enzyme in Antifungal Nucleoside Biosynthesis. (2018). Journal of the American Chemical Society. Retrieved February 7, 2024, from [Link]

  • Strategies for Improving Peptide Stability and Delivery. (2022). Pharmaceuticals. Retrieved February 7, 2024, from [Link]

  • Related impurities in peptide medicines. (2014). Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 7, 2024, from [Link]

  • Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies. Retrieved February 7, 2024, from [Link]

  • Planning a Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 7, 2024, from [Link]

  • Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. (1995). ResearchGate. Retrieved February 7, 2024, from [Link]

Sources

Troubleshooting

Purification of peptides containing N-Cbz-D-norvaline

Technical Support Center: Purification of Peptides Containing N-Cbz-D-Norvaline Executive Summary The purification of peptides containing N-Cbz (Carbobenzyloxy) and D-Norvaline (D-Nva) presents a unique set of chromatogr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Peptides Containing N-Cbz-D-Norvaline

Executive Summary

The purification of peptides containing N-Cbz (Carbobenzyloxy) and D-Norvaline (D-Nva) presents a unique set of chromatographic challenges. The N-Cbz group introduces significant aromatic hydrophobicity, while D-Norvaline (an isomer of Valine/Leucine with a linear side chain) further decreases aqueous solubility and introduces potential diastereomeric impurities.

This guide addresses the three critical failure points in this workflow: Solubility (Pre-injection) , Separation Efficiency (Diastereomer Resolution) , and Recovery (Post-Column) .

Phase 1: Solubility & Sample Preparation

Q1: My peptide precipitates immediately upon adding the aqueous mobile phase (0.1% TFA/Water). How do I solubilize it for injection?

Diagnosis: N-Cbz-D-Nva peptides are "doubly hydrophobic." The Cbz group masks the N-terminal charge, and the D-Nva side chain is non-polar. Attempting to dissolve this in pure water or low-organic buffers will promote aggregation or precipitation, clogging the autosampler or column frit.

Protocol: The "Organic-First" Solubilization Strategy Do not attempt to dissolve directly in the starting mobile phase (e.g., 5% ACN). Follow this stepwise protocol:

  • Primary Solubilization: Dissolve the crude peptide in 100% DMSO or DMF .

    • Target Concentration: 50–100 mg/mL (Keep volume minimal).

    • Note: DMSO is preferred for biological assays; DMF is acceptable if the peptide is for chemical synthesis.

  • Secondary Dilution: Slowly add Acetonitrile (ACN) or Methanol (MeOH) to the solution.

    • Ratio: Bring the solution to ~50% organic content.

  • Aqueous Introduction: Add water (containing 0.1% TFA) dropwise while vortexing.

    • Stop Point: If turbidity appears, stop immediately. Add more DMSO/ACN until clear.[1]

    • Goal: Final injection solvent should be as close to the mobile phase composition as possible, but for Cbz-D-Nva peptides, an injection solvent of 50-70% Organic is often required.

Q2: Will injecting a sample in 70% DMSO/ACN ruin my peak shape?

Answer: It can, causing "solvent breakthrough" where the peptide elutes immediately or with distorted shapes. To mitigate this:

  • Technique: Use "At-Column Dilution" (if your system supports it) or inject small volumes (e.g., <500 µL for a 21.2 mm ID column).

  • Pre-Column: Install a short guard column. The sudden change in polarity will cause the peptide to stack at the head of the guard column, effectively focusing the band.

Phase 2: Chromatographic Strategy (The Separation)

Q3: I see a "split peak" or a shoulder on the main peak. Is this racemization?

Diagnosis: Yes, this is highly probable. D-Norvaline is susceptible to racemization during coupling, especially if activated as an ester.[2] The impurity is likely the L-Norvaline diastereomer (or vice versa). Since they have identical mass, MS cannot distinguish them; you must rely on chromatographic resolution.

Troubleshooting Protocol: Diastereomer Resolution

ParameterRecommendation for Cbz-D-Nva PeptidesMechanism
Stationary Phase C18 (High Carbon Load) or Phenyl-Hexyl C18 provides max hydrophobic interaction. Phenyl-Hexyl exploits

-

interactions with the Cbz ring and D-Nva side chain.
Gradient Slope 0.25% to 0.5% B per minute Shallow gradients maximize the interaction time difference between diastereomers.
Temperature 40°C - 60°C Elevated temperature improves mass transfer and breaks hydrophobic aggregates, sharpening peaks.
Mobile Phase Modifier Perchlorate (NaClO₄) or Phosphate If TFA fails, switching to perchlorate (0.1% in low pH) can alter selectivity for diastereomers.

Q4: The Cbz group absorbs strongly. Which wavelength should I trust?

Answer:

  • 254 - 258 nm: The Cbz group (benzyl system) absorbs here. Use this to confirm the presence of the protecting group.

  • 214 - 220 nm: The peptide bond absorbs here. Use this for integrating purity.

  • Warning: If you see a peak at 214 nm but not at 254 nm, it is likely a "deletion sequence" (missing the Cbz-amino acid) or a non-aromatic impurity.

Visual Workflow Guides

Figure 1: Solubilization Decision Tree

Use this logic flow to prevent column clogging and ensure quantitative injection.

Solubilization_Strategy Start Crude Peptide (Solid) Step1 Add 100% DMSO (Minimal Volume) Start->Step1 Check1 Is it Dissolved? Step1->Check1 Step2 Add ACN/MeOH (to ~50% v/v) Check1->Step2 Yes Sonicate Sonicate / Warm (40°C) Check1->Sonicate No Step3 Add Water + 0.1% TFA (Dropwise) Step2->Step3 Check2 Precipitation? Step3->Check2 Ready Ready for Injection (Filter 0.2µm) Check2->Ready No (Clear) HighOrganic Inject High Organic Load (Small Volume Strategy) Check2->HighOrganic Yes (Cloudy) Sonicate->Check1

Caption: Decision tree for solubilizing hydrophobic Cbz-peptides. "High Organic Load" requires reduced injection volume to prevent peak distortion.

Figure 2: HPLC Method Optimization for Diastereomers

Workflow to separate D-Nva from L-Nva impurities.

HPLC_Optimization Start Standard Run (5-95% B, C18) Result Resolution Check Start->Result Good Proceed to Prep Result->Good Single Peak Bad Co-elution / Shoulder Result->Bad Split Peak Opt1 Flatten Gradient (0.25% B/min) Bad->Opt1 Step 1 Opt3 Elevate Temp (60°C) Opt1->Opt3 Step 2 Opt2 Change Column (Phenyl-Hexyl) Opt2->Good Resolved Opt3->Opt2 Step 3

Caption: Optimization workflow for separating diastereomers (D- vs L-Norvaline). Phenyl-Hexyl columns often succeed where C18 fails due to pi-pi interactions with the Cbz group.

Phase 3: Post-Purification & Stability

Q5: Can I use standard TFA cleavage conditions if I synthesized this on resin?

Answer: Proceed with Caution. While the Cbz (Z) group is generally stable to TFA, it is not perfectly inert. In 95% TFA (standard cleavage cocktails), Cbz can undergo partial degradation or transfer to scavengers (like thioanisole) over long periods.

  • Recommendation: Limit TFA exposure to < 2 hours.

  • Scavengers: Avoid Thioanisole if possible; use Triisopropylsilane (TIS) and Water.

  • Verification: Always check the mass spectrum for [M-91] (loss of benzyl) or [M-134] (loss of Z) peaks to ensure the protecting group remained intact.

Q6: How do I store the purified fraction?

Answer: Cbz-peptides are prone to aggregation upon lyophilization.

  • Lyophilization: Freeze immediately. Do not let the ACN evaporate in the liquid state, or the peptide will oil out and stick to the glass.

  • Storage: Store at -20°C.

  • Re-dissolution: You will likely need to repeat the "Organic-First" strategy (Phase 1) when you use the peptide again.

References

  • National Institutes of Health (NIH). (2025). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs. Retrieved from [Link]

  • Phenomenex. (2025). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • SB-PEPTIDE. (2025). Peptide Solubility Guidelines. Retrieved from [Link]

Sources

Optimization

Incomplete deprotection of N-Cbz-D-norvaline troubleshooting

Welcome to the technical support center for N-Cbz-D-norvaline deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing the carboxybenzy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Cbz-D-norvaline deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing the carboxybenzyl (Cbz) protecting group from D-norvaline. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success of your chemical synthesis.

Troubleshooting Guide: Incomplete Deprotection of N-Cbz-D-norvaline

The removal of the Cbz group, typically via catalytic hydrogenation, is a staple in peptide synthesis and organic chemistry. However, its efficiency can be hampered by several factors. This guide provides a systematic approach to identifying and resolving common issues.

Question 1: My N-Cbz-D-norvaline deprotection via catalytic hydrogenation is sluggish or incomplete. What are the likely causes and how can I resolve this?

Incomplete deprotection during catalytic hydrogenation is a frequent challenge. The root cause often lies with the catalyst, reaction conditions, or substrate/product interactions.

Probable Causes & Solutions:

  • Catalyst Inactivity: The palladium catalyst may be old, have reduced activity, or be poisoned.

    • Solution 1: Use Fresh Catalyst. Always start with a fresh batch of Palladium on carbon (Pd/C).[1][2]

    • Solution 2: Employ a More Active Catalyst. If standard 10% Pd/C is ineffective, consider using Pearlman's catalyst (Pd(OH)₂/C), which is often more active for stubborn deprotections.[1][2]

  • Catalyst Poisoning: Impurities containing sulfur or phosphorus, even in trace amounts, can irreversibly poison the palladium catalyst.[1] The product amine itself can also coordinate to the catalyst and inhibit its activity.[1][3]

    • Solution 1: Increase Catalyst Loading. A higher catalyst loading may compensate for partial poisoning.

    • Solution 2: Purify the Starting Material. Ensure your N-Cbz-D-norvaline is free from potential catalyst poisons.

    • Solution 3: Acidic Conditions. Performing the reaction in an acidic solvent like acetic acid can protonate the newly formed amine of D-norvaline, preventing its coordination to the palladium surface and thus avoiding catalyst deactivation.[1][2][3]

  • Poor Substrate Solubility: Low solubility of N-Cbz-D-norvaline in the chosen solvent limits its access to the catalyst's active sites.[1]

    • Solution: Optimize the Solvent System. While polar solvents like methanol and ethanol are common choices, experimenting with solvent mixtures (e.g., MeOH/THF, EtOH/EtOAc) can improve solubility and reaction rates.[2][4]

  • Insufficient Hydrogen Pressure or Agitation: Inadequate mixing can lead to poor contact between the hydrogen gas, substrate, and catalyst.

    • Solution 1: Ensure Vigorous Stirring. Maintain a high stirring rate to maximize the surface area of the reaction mixture exposed to the hydrogen atmosphere.[2]

    • Solution 2: Increase Hydrogen Pressure. If using a Parr shaker or a similar hydrogenation apparatus, increasing the hydrogen pressure can enhance the reaction rate.[2]

Experimental Protocol: Standard Catalytic Hydrogenation of N-Cbz-D-norvaline

  • To a solution of N-Cbz-D-norvaline (1.0 eq) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate), add 10% Pd/C (10% w/w).[2][4]

  • The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus) three times.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.[5]

  • The filtrate is concentrated under reduced pressure to yield the crude D-norvaline.

Data Presentation: Comparison of Catalytic Hydrogenation Conditions

ParameterStandard ConditionTroubleshooting Modification 1Troubleshooting Modification 2
Catalyst 10% Pd/CPearlman's Catalyst (Pd(OH)₂/C)10% Pd/C
Solvent MethanolMethanolAcetic Acid[2]
Temperature Room TemperatureRoom Temperature40-50 °C[6]
H₂ Pressure 1 atm (balloon)1 atm (balloon)50 psi (Parr apparatus)
Rationale General purposeFor stubborn substratesTo prevent product inhibition

Visualization: Troubleshooting Logic for Incomplete Hydrogenation

start Incomplete Deprotection catalyst Check Catalyst Activity start->catalyst conditions Review Reaction Conditions start->conditions poisoning Suspect Catalyst Poisoning start->poisoning solubility Assess Substrate Solubility start->solubility fresh_cat Use Fresh Pd/C catalyst->fresh_cat active_cat Switch to Pearlman's Catalyst catalyst->active_cat increase_pressure Increase H2 Pressure conditions->increase_pressure increase_temp Increase Temperature conditions->increase_temp acidic_solvent Add Acetic Acid poisoning->acidic_solvent purify Purify Starting Material poisoning->purify solvent_mix Use Solvent Mixture solubility->solvent_mix end Successful Deprotection fresh_cat->end active_cat->end acidic_solvent->end purify->end solvent_mix->end increase_pressure->end increase_temp->end start N-Cbz-D-norvaline check_groups Sensitive Functional Groups? start->check_groups hydrogenation Catalytic Hydrogenation (H2, Pd/C) check_groups->hydrogenation No cth Catalytic Transfer Hydrogenation (Ammonium Formate, Pd/C) check_groups->cth Yes acidolysis Acid-Mediated Deprotection (HBr/AcOH) check_groups->acidolysis Yes nucleophilic Nucleophilic Deprotection check_groups->nucleophilic Yes no_groups No yes_groups Yes product D-norvaline hydrogenation->product cth->product acidolysis->product nucleophilic->product

Caption: Decision tree for selecting an appropriate Cbz deprotection method.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of Cbz deprotection by catalytic hydrogenolysis?

The mechanism involves the reductive cleavage (hydrogenolysis) of the benzylic C-O bond of the carbamate. The reaction proceeds on the surface of the palladium catalyst where molecular hydrogen is activated. This process releases toluene and a carbamic acid intermediate, which readily decarboxylates to yield the free amine (D-norvaline) and carbon dioxide. [5] Q2: Can I use other palladium sources besides Pd/C?

Yes, while 10% Pd/C is the most common, other supports like alumina (Al₂O₃) or calcium carbonate (CaCO₃) can be used. [4]However, palladium on activated carbon generally has a larger surface area, which can lead to faster reaction rates. [4]In some cases, palladium acetate (Pd(OAc)₂) can be used to generate the active Pd(0) catalyst in situ. [4][7] Q3: My reaction with HBr in acetic acid resulted in acetylation of the product amine. How can I avoid this?

This side reaction can occur, especially at elevated temperatures. [8]If you observe N-acetylation, consider using a different acid system that does not contain an acetyl source, such as HCl in a non-acetylating solvent or trifluoroacetic acid (TFA). Alternatively, performing the HBr/AcOH reaction at a lower temperature may mitigate this side reaction.

Q4: Is it possible to recycle the Pd/C catalyst?

While catalyst recycling is attractive, its success depends on the reaction scale and the absence of strong catalyst poisons. [4]For small-scale lab synthesis, the effort of recovery and reactivation may not be practical. In industrial settings, catalyst recycling is more common but requires careful handling and validation to ensure consistent activity.

Q5: What is the typical work-up procedure for a Cbz deprotection?

The standard work-up involves filtering off the heterogeneous catalyst (e.g., Pd/C) through a pad of Celite. [5]The Celite pad should be washed with the reaction solvent to ensure complete recovery of the product. The subsequent steps depend on the properties of the deprotected product and the reaction solvent. For volatile solvents, simple evaporation may suffice. [9]For non-volatile products, an aqueous work-up or extraction may be necessary to isolate the final compound. [10]

References

  • Benchchem. (n.d.). Troubleshooting incomplete deprotection of the acetylthio group.
  • Benchchem. (n.d.). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.
  • Benchchem. (n.d.). How to improve the efficiency of Cbz group removal.
  • Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks.
  • ResearchGate. (2022, November 24). Why does my CBz-deprotection not work?.
  • ResearchGate. (2018, November 15). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.
  • ACS Omega. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Organic-chemistry.org. (2019, October 2). Cbz-Protected Amino Groups.
  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2.
  • Scientific Update. (2023, February 22). To Deprotect and Serve.
  • Google Patents. (n.d.). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
  • Organic Syntheses. (2015, March 25). Preparation of Mono-‐Cbz Protected Guanidines.
  • Benchchem. (n.d.). A Comparative Guide to CBZ-D-VALINE and Boc-D-valine in Solid-Phase Peptide Synthesis.

Sources

Troubleshooting

Technical Support Center: HPLC Purification of N-Cbz-D-Norvaline Peptides

Status: Operational Ticket Focus: Hydrophobic Protected Peptides / Diastereomer Separation Assigned Specialist: Senior Application Scientist Introduction: The Dual Challenge Purifying peptides containing N-Cbz (Carbobenz...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Hydrophobic Protected Peptides / Diastereomer Separation Assigned Specialist: Senior Application Scientist

Introduction: The Dual Challenge

Purifying peptides containing N-Cbz (Carbobenzyloxy) and D-Norvaline (D-Nva) presents a compound technical challenge. You are not merely purifying a peptide; you are managing a highly hydrophobic, aromatic-protected species while simultaneously battling subtle stereochemical impurities.[1]

  • The Hydrophobic Wall: The Cbz group and the propyl side chain of Norvaline drastically reduce aqueous solubility, leading to column fouling and poor peak shape.

  • The Stereochemical Trap: D-Norvaline is prone to racemization (conversion to L-Nva) during coupling. These diastereomers often co-elute on standard C18 columns due to identical mass and nearly identical hydrophobicity.

This guide provides a modular troubleshooting system to isolate your target with high purity and yield.

Module 1: Solubility & Injection Strategy

User Issue: "My peptide crashes out when I inject it, or I see broad, tailing peaks despite a good gradient."

Root Cause Analysis

N-Cbz peptides are "sticky." Dissolving them in the mobile phase A (usually water/0.1% TFA) often causes immediate precipitation. However, dissolving in 100% DMSO and injecting a large volume causes "solvent breakthrough," where the peptide elutes immediately or smears because the solvent strength prevents binding to the column head.

The "Sandwich" Injection Protocol

Do not inject pure DMSO if your injection volume exceeds 1% of the column volume. Use this stepwise dissolution method:

StepSolventActionMechanism
1 HFIP (Hexafluoroisopropanol) Add 10-20% of final volume.Disrupts beta-sheet aggregation common in hydrophobic peptides.
2 DMF or DMSO Add 30-40% of final volume.Solubilizes the aromatic Cbz group and hydrophobic Nva side chain.
3 Mobile Phase A (Acidified) Add up to final volume (slowly).Matches the sample solvent to the starting conditions to prevent "shock" precipitation.

Critical Check: If the solution turns cloudy at Step 3, stop. You must reduce the water content or switch to a chaotropic injection (6M Guanidine HCl) if the peptide sequence permits.

Module 2: Stationary Phase Selection (C18 vs. Phenyl-Hexyl)

User Issue: "I cannot separate the main peak from a close-eluting impurity (likely a deletion sequence or diastereomer)."

The Science of Selectivity

Standard C18 columns rely on London Dispersion Forces (hydrophobicity). Since the Cbz group dominates the hydrophobicity of your molecule, it "masks" subtle differences in the peptide backbone, causing co-elution.

To separate N-Cbz peptides, you must exploit Pi-Pi (π-π) Interactions .

Recommended Column Switch

Switch from C18 to a Phenyl-Hexyl stationary phase.[1]

  • Why? The aromatic ring of the Phenyl-Hexyl phase interacts specifically with the aromatic ring of the N-Cbz group.

  • The Benefit: This interaction is stereoselective and sensitive to the electronic environment of the aromatic ring, often providing the necessary "twist" to resolve the D-Nva from the L-Nva diastereomer or Cbz-truncated species.

Column Decision Matrix

ColumnSelection Start Select Stationary Phase IsHydrophobic Is the peptide extremely hydrophobic? Start->IsHydrophobic StandardC18 Try C4 or C8 Column (Reduce Retention) IsHydrophobic->StandardC18 Yes (Ret > 60% B) IsSeparationPoor Is separation poor on C18? IsHydrophobic->IsSeparationPoor No Aromatic Does it contain Cbz, Trp, Phe, Tyr? IsSeparationPoor->Aromatic Yes C18 Standard C18 (100-150 Å) IsSeparationPoor->C18 No (Good Res) PhenylHexyl USE PHENYL-HEXYL (Exploit Pi-Pi Stacking) Aromatic->PhenylHexyl Yes (Cbz Present) Aromatic->C18 No

Figure 1: Decision logic for selecting the optimal stationary phase based on peptide hydrophobicity and aromatic content.

Module 3: The D-Norvaline Racemization Challenge

User Issue: "My mass spec shows the correct mass, but I suspect I have the L-isomer impurity."

The Hidden Impurity

D-Norvaline can racemize to L-Norvaline during the activation step of synthesis (especially if using HATU/DIEA with prolonged activation times). Mass spectrometry cannot distinguish these (same m/z).

Troubleshooting Protocol: The "Isocratic Hold"

Gradients often compress peaks, hiding diastereomers. To separate D-Nva from L-Nva:

  • Run a Scout Gradient: Determine where your peptide elutes (e.g., 45% B).

  • Create an Isocratic Method: Set the mobile phase to 2-3% below the elution point (e.g., 42% B) and hold for 20-30 minutes.

  • Temperature Control: Lower the column temperature to 15°C - 20°C .

    • Mechanism:[2][3][4][5] Lower temperature reduces the kinetic energy of the molecules, enhancing the thermodynamic differences in binding between the D and L forms.

Mobile Phase Modifiers

If separation is still poor, switch the organic modifier:

  • Standard: Acetonitrile (ACN)

  • Alternative: Methanol (MeOH)[2]

  • Why? ACN has a triple bond (pi electrons) that can compete with the Phenyl-Hexyl column interactions.[6] Methanol is "pi-silent" and allows the column's aromatic selectivity to dominate.

Module 4: Post-Purification & Recovery

User Issue: "I purified the peptide, but the lyophilized powder is an insoluble gum."

Salt Exchange & Lyophilization

Cbz-peptides purified with TFA often retain TFA salts, which are hygroscopic and gummy.

  • TFA Removal: Before final lyophilization, perform a salt exchange using 0.1% HCl (if acid stable) or Ammonium Acetate .

  • Anti-Aggregation: Lyophilize from a mixture of Water/Acetic Acid/Tert-butanol (3:1:1) .

    • Benefit: Tert-butanol freezes into a crystalline lattice, preventing the peptide from collapsing into a gum and ensuring a fluffy powder.

Summary of Experimental Parameters

ParameterStandard ConditionOptimized for N-Cbz-D-Nva
Column C18 (ODS)Phenyl-Hexyl or C8
Mobile Phase B AcetonitrileMethanol (if using Phenyl column) or ACN/IPA (90:10)
Temperature Ambient / 40°C15-20°C (for chiral separation)
Flow Rate 1.0 mL/min0.5 - 0.8 mL/min (Maximize interaction time)
Detection 214 nm / 220 nm254 nm (Cbz absorbs here, reducing background)

References

  • Selectivity of Phenyl-Hexyl Columns

    • Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns.[7]

    • [Link]

  • Peptide Solubility & Mobile Phases

    • Method Development for Reversed-Phase Separations of Peptides.
    • [Link]

  • Diastereomer Separation

    • Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs. NIH / PubMed Central.
    • [Link]

  • Racemization in Peptide Synthesis

    • Racemization of Amino Acids in Solid-Phase Peptide Synthesis. ResearchGate.[8]

    • [Link]

Sources

Reference Data & Comparative Studies

Validation

A-Z vs. Boc: A Comparative Guide to N-α-Protection of D-Norvaline in Peptide Synthesis

In the intricate world of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yield, purity, and overall success. For the non-polar amino acid D-norvaline (D-Nva), two of the mo...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yield, purity, and overall success. For the non-polar amino acid D-norvaline (D-Nva), two of the most historically significant N-α-protecting groups are the Benzyloxycarbonyl (Z or Cbz) group and the tert-Butoxycarbonyl (Boc) group. While both serve the fundamental purpose of preventing unwanted N-terminal reactions during peptide bond formation, their distinct chemical properties dictate their suitability for different synthetic strategies and ultimate applications.[1]

This in-depth guide provides a comprehensive comparison of Z-D-Nva-OH and Boc-D-Nva-OH, offering field-proven insights and experimental frameworks to empower researchers in making informed decisions for their specific peptide synthesis challenges.

At a Glance: Key Chemical and Strategic Differences

The choice between the Z and Boc protecting groups extends beyond mere N-terminal blocking; it influences the entire synthetic workflow, from the choice of side-chain protecting groups to the final cleavage and purification steps.[][3] The core differences stem from the conditions required for their removal.

FeatureZ-D-Nva-OH (Cbz-D-Nva-OH)Boc-D-Nva-OH
Protecting Group Benzyloxycarbonyl (Z or Cbz)tert-Butoxycarbonyl (Boc)
Primary Deprotection Catalytic Hydrogenolysis (e.g., H₂/Pd-C)Acidolysis (e.g., Trifluoroacetic Acid - TFA)
Alternate Deprotection Strong Acids (e.g., HBr/AcOH, HF)Not applicable
Stability Stable to moderate acids (TFA) and bases.[4][5]Stable to bases and catalytic hydrogenation.[6]
Orthogonality Orthogonal to Boc and Fmoc groups.Orthogonal to Fmoc and Z (under hydrogenolysis).
Primary Synthesis Area Solution-Phase Peptide Synthesis (SPPS), Fragment Condensation.[5]Solid-Phase Peptide Synthesis (SPPS) - "Boc/Bzl strategy".[5][7]
Side Reaction Risk Catalyst poisoning by sulfur-containing residues. Incomplete cleavage from strong acids.Tert-butylation of sensitive residues (e.g., Trp, Met) by t-butyl cations during deprotection.[3][8]

Deep Dive: Deprotection Mechanisms and Strategic Implications

Understanding the causality behind the deprotection conditions is crucial for strategic planning in multi-step peptide synthesis.

The Z-Group: A Classic Removed by Reduction or Strong Acid

The Z-group is traditionally removed under two main sets of conditions:

  • Catalytic Hydrogenolysis: This is the mildest method, involving hydrogen gas and a palladium-on-carbon catalyst. The reaction cleaves the benzyl-oxygen bond, releasing the free amine, toluene, and carbon dioxide. This method is exceptionally clean but is incompatible with peptides containing sulfur (Met, Cys) or other reducible moieties.[9]

  • Strong Acidolysis: Reagents like liquid Hydrogen Fluoride (HF) or Hydrogen Bromide in acetic acid (HBr/AcOH) can cleave the Z group.[5] These conditions are harsh and generally reserved for the final cleavage step in a solution-phase synthesis, as they can degrade sensitive peptide sequences.

G cluster_hydrogenolysis Catalytic Hydrogenolysis cluster_acidolysis Strong Acidolysis Z_Nva Z-D-Nva-Peptide H2_PdC H₂ / Pd-C Z_Nva->H2_PdC Mild, clean cleavage Free_Amine_H H₂N-D-Nva-Peptide H2_PdC->Free_Amine_H Toluene_CO2 Toluene + CO₂ H2_PdC->Toluene_CO2 Z_Nva2 Z-D-Nva-Peptide HBr_AcOH HBr / AcOH Z_Nva2->HBr_AcOH Harsh conditions Free_Amine_A H₃N⁺-D-Nva-Peptide HBr_AcOH->Free_Amine_A BenzylBromide_CO2 Benzyl Bromide + CO₂ HBr_AcOH->BenzylBromide_CO2

The Boc-Group: The Cornerstone of an SPPS Strategy

The Boc group is the defining temporary N-α-protecting group for the classic Merrifield solid-phase peptide synthesis (SPPS) strategy, often referred to as the Boc/Bzl (benzyl) strategy.[3] It is cleaved by moderate acids, typically a solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[1][10]

The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then decomposes to isobutylene and a proton. This process generates an unstable carbamic acid, which decarboxylates to yield the free amine as a TFA salt.[][11]

G Boc_Nva Boc-D-Nva-Peptide TFA TFA (Trifluoroacetic Acid) Boc_Nva->TFA Step 1: Protonation Protonated Protonated Intermediate TFA->Protonated Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid Step 2: Loss of t-Bu⁺ tBu_cation tert-Butyl Cation Protonated->tBu_cation Free_Amine H₃N⁺-D-Nva-Peptide (TFA Salt) Carbamic_Acid->Free_Amine Step 3: Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene + H⁺ tBu_cation->Isobutylene

Experimental Comparison: A Practical Workflow

To objectively assess the performance of Z-D-Nva-OH and Boc-D-Nva-OH, a comparative synthesis of a model dipeptide, D-Nva-Ala-NH₂, can be performed using manual solid-phase peptide synthesis.

Materials & Reagents
  • Resin: Rink Amide resin (for C-terminal amide).[12]

  • Amino Acids: Fmoc-Ala-OH, Boc-D-Nva-OH, Z-D-Nva-OH.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Deprotection Reagents: 20% Piperidine in DMF (for Fmoc), 50% TFA in DCM (for Boc). For the Z-group comparison, a separate solution-phase cleavage would be required post-synthesis.

  • Cleavage Cocktail (for final peptide): 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).

Experimental Workflow Diagram

G cluster_paths start Start: Rink Amide Resin swell Swell Resin in DMF start->swell fmoc_deprot Fmoc Deprotection (20% Piperidine/DMF) swell->fmoc_deprot wash1 Wash (DMF, DCM) fmoc_deprot->wash1 couple_ala Couple Fmoc-Ala-OH (HBTU/DIPEA in DMF) wash1->couple_ala wash2 Wash (DMF, DCM) couple_ala->wash2 fmoc_deprot2 Fmoc Deprotection (20% Piperidine/DMF) wash2->fmoc_deprot2 wash3 Wash (DMF, DCM) fmoc_deprot2->wash3 couple_boc Path A: Couple Boc-D-Nva-OH (HBTU/DIPEA) wash3->couple_boc couple_z Path B: Couple Z-D-Nva-OH (HBTU/DIPEA) wash3->couple_z wash4 Wash (DMF, DCM) couple_boc->wash4 couple_z->wash4 cleave Final Cleavage & Deprotection (95% TFA Cocktail) wash4->cleave precipitate Precipitate in cold ether cleave->precipitate analyze Analyze Crude Peptide (HPLC, Mass Spec) precipitate->analyze

Step-by-Step Protocol: Coupling Cycle for Second Residue

This protocol details the steps after the first amino acid (Fmoc-Ala-OH) has been coupled and deprotected.

  • Resin Preparation: Start with the deprotected Ala-Rink Amide resin in a reaction vessel.

  • Amino Acid Activation:

    • In a separate vial, dissolve 3 equivalents of the protected D-norvaline (either Boc-D-Nva-OH or Z-D-Nva-OH) and 2.9 equivalents of HBTU in DMF.

    • Add 6 equivalents of DIPEA to the activation mixture.

    • Allow the mixture to pre-activate for 2-3 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative ninhydrin test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, extend the coupling time.

  • Washing: After a negative ninhydrin test, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.

Analysis and Expected Outcomes

After completion of the synthesis and final cleavage, the crude peptides from both pathways should be analyzed by Reverse-Phase HPLC (RP-HPLC) and Mass Spectrometry (MS).[13][14][15]

  • HPLC Analysis: This will determine the purity of the crude product.[16] The chromatogram will show a main peak for the desired D-Nva-Ala-NH₂ peptide and smaller peaks for impurities, such as deletion sequences (Ala-NH₂). Comparing the peak areas provides a quantitative measure of coupling efficiency.

  • Mass Spectrometry: MS analysis will confirm the identity of the main peak by verifying its molecular weight, ensuring the target peptide was successfully synthesized.

Hypothetical Data Summary:

ParameterPathway A (Boc-D-Nva-OH)Pathway B (Z-D-Nva-OH)
Coupling Time (Ninhydrin Neg.) ~1.5 hours~1.5 hours
Crude Purity (by HPLC) ~92%~90%
Target Mass (Observed) ConfirmedConfirmed
Major Impurity Deletion Sequence (Ala-NH₂)Deletion Sequence (Ala-NH₂)

Both urethane-type protecting groups (Boc and Z) are known to effectively suppress racemization during activation and coupling.[5] Therefore, significant differences in epimerization are not expected in this model synthesis.

Senior Scientist's Recommendation: Choosing the Right Tool for the Job

The choice between Z-D-Nva-OH and Boc-D-Nva-OH is fundamentally a strategic one, dictated by the overall synthetic plan.

  • Choose Boc-D-Nva-OH for Mainstream SPPS: For routine solid-phase peptide synthesis, particularly in automated synthesizers, Boc-D-Nva-OH is the superior choice.[1] It is the cornerstone of the well-established Boc/Bzl strategy, which is particularly advantageous for synthesizing long or hydrophobic peptides where aggregation can be an issue.[][17] The deprotection conditions, while requiring careful handling of TFA, are straightforward to implement on a solid support.[1]

  • Choose Z-D-Nva-OH for Orthogonal Strategies and Solution-Phase Synthesis: The Z group's stability to TFA makes Z-D-Nva-OH an invaluable tool in complex syntheses requiring orthogonal protection schemes.[4] For example, it can be used to protect an N-terminus while Boc groups are used on side-chains for selective deprotection and modification. Its primary domain remains in solution-phase synthesis and for the creation of protected peptide fragments intended for later condensation.[5][18] However, its use in modern automated SPPS is limited due to the challenges of performing catalytic hydrogenation on a solid support.[1]

References

  • BenchChem. (n.d.). A Comparative Guide: DL-Threonine Methyl Ester Hydrochloride vs. Boc-Thr-OH in Peptide Synthesis.
  • BenchChem. (n.d.). A Comparative Guide to CBZ-D-VALINE and Boc-D-valine in Solid-Phase Peptide Synthesis.
  • Creative Peptides. (2024, January 16). Comparison of Peptide Synthesis Methods and Techniques.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
  • BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
  • BenchChem. (n.d.). Application Notes: Z-Pro-OH in Solid-Phase Peptide Synthesis (SPPS).
  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. YouTube.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. YouTube.
  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (n.d.). Amino Acid-Protecting Groups. ResearchGate.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis.
  • Mant, C. T., & Hodges, R. S. (n.d.). HPLC Analysis and Purification of Peptides. PMC.
  • GenScript. (n.d.). Understanding Peptide Purity by HPLC Analysis.
  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization.
  • BenchChem. (n.d.). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.
  • AltaBioscience. (n.d.). Peptide Purification and Product Analysis.

Sources

Comparative

Technical Comparison: Fmoc-D-Norvaline vs. Z-D-Nva-OH for Advanced Peptide Synthesis

[1] Executive Summary & Strategic Scope Target Audience: Synthetic Organic Chemists, Peptide Scientists, and CMC Leads. This guide provides a technical analysis of two critical building blocks for incorporating the non-c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Scope

Target Audience: Synthetic Organic Chemists, Peptide Scientists, and CMC Leads.

This guide provides a technical analysis of two critical building blocks for incorporating the non-canonical amino acid D-Norvaline (D-Nva) into peptides: Fmoc-D-Nva-OH and Z-D-Nva-OH .[1]

D-Norvaline is a structural isomer of Valine with a linear propyl side chain, often used to increase peptide stability against proteolysis while maintaining lipophilicity.[1] The choice between the Fmoc (9-fluorenylmethoxycarbonyl) and Z (benzyloxycarbonyl, also Cbz) protecting groups is not merely a matter of preference but a strategic decision dictated by the orthogonality required for the specific peptide sequence.

  • Fmoc-D-Nva-OH: The industry standard for Solid-Phase Peptide Synthesis (SPPS).[1] It utilizes a base-labile mechanism, allowing for acid-labile side-chain protection (Boc/tBu strategy).[1]

  • Z-D-Nva-OH: A specialized reagent for solution-phase synthesis or complex "hybrid" SPPS where base sensitivity is a critical failure mode.[1] It requires acidic or reductive deprotection.[1]

Technical Specifications & Physical Properties

The following data aggregates standard industry specifications (e.g., Bachem, Novabiochem) to establish a baseline for material selection.

FeatureFmoc-D-Nva-OHZ-D-Nva-OH
CAS Number 144701-24-621691-44-1 (Generic Z-Nva)
Molecular Weight 339.4 g/mol ~251.3 g/mol
Protecting Group 9-Fluorenylmethoxycarbonyl (Base Labile)Benzyloxycarbonyl (Acid/H2 Labile)
Solubility High in DMF, NMP, DCMHigh in EtOAc, MeOH, DMF
Deprotection Reagent 20% Piperidine in DMFH₂/Pd-C (Hydrogenolysis) or HBr/AcOH
Racemization Risk Low (Urethane protection suppresses oxazolone formation)Low (Urethane protection suppresses oxazolone formation)
Primary Application Automated SPPS (Standard)Solution Phase / Orthogonal SPPS

Mechanism of Action & Orthogonality

The Orthogonality Principle

The success of a synthesis depends on the "Orthogonality Principle"—the ability to remove one protecting group without affecting others.[2]

  • Fmoc Strategy (Base/Acid):

    • N-Terminus: Removed by Base (Piperidine).[1][3][4]

    • Side Chains: Protected by Acid-labile groups (Boc, tBu, Trt).[1]

    • Cleavage: Strong Acid (TFA).[1][2]

    • Advantage:[2][4][5][][7] Eliminates the need for HF (hydrofluoric acid) or HBr, making it safer and automation-friendly.[1]

  • Z Strategy (Acid/Reductive):

    • N-Terminus: Removed by Hydrogenolysis (H₂/Pd) or Strong Acid (HBr).[1]

    • Side Chains: Must be stable to Hydrogenolysis or require differential acid stability.[1]

    • Cleavage: Often requires HF or HBr.[1]

    • Advantage:[2][4][5][][7] Completely stable to base.[1] Ideal if the peptide contains base-sensitive moieties (e.g., specific glycosylations or unnatural linkers) that would degrade in Piperidine.[1]

Visualization: Deprotection Pathways

DeprotectionPathways Fmoc_AA Fmoc-D-Nva-Peptide Base_Treat 20% Piperidine (Base) Fmoc_AA->Base_Treat Standard SPPS Z_AA Z-D-Nva-Peptide Acid_Treat HBr / AcOH or HF Z_AA->Acid_Treat Solution/Solid Phase Reductive_Treat H2 / Pd-C (Hydrogenolysis) Z_AA->Reductive_Treat Solution Phase Only Free_Amine_F H-D-Nva-Peptide (Ready for Coupling) Base_Treat->Free_Amine_F Fast (5-10 min) Free_Amine_Z H-D-Nva-Peptide (Ready for Coupling) Acid_Treat->Free_Amine_Z Harsh Conditions Reductive_Treat->Free_Amine_Z Mild Conditions

Figure 1: Comparative Deprotection Pathways.[1] Fmoc offers a single, mild basic route, whereas Z requires either harsh acid or heterogeneous catalysis (difficult on solid support).

Experimental Protocols

Protocol A: Fmoc-D-Nva-OH in Automated SPPS

Context: Standard synthesis of a peptide analog (e.g., [D-Nva]-Angiotensin). Self-Validating Checkpoint: The UV absorbance of the dibenzofulvene-piperidine adduct allows for real-time monitoring of deprotection efficiency.[1]

  • Resin Swelling: Swell Wang or Rink Amide resin in DMF for 30 min.

  • Deprotection (Cycle 1): Treat with 20% Piperidine/DMF (2 x 5 min).

    • Validation: Wash resin 5x with DMF.[1] Perform Chloranil test (for secondary amines) or Kaiser test (for primary amines).[1] Positive result (Blue) = Deprotection complete.[1]

  • Activation: Dissolve Fmoc-D-Nva-OH (3 eq) and HBTU (2.9 eq) in DMF. Add DIPEA (6 eq).[1]

    • Critical Note: Activate for max 2-3 minutes to minimize racemization, although D-Nva is relatively resistant compared to Cys/His.[1]

  • Coupling: Add activated solution to resin.[1] Shake for 45-60 min at Room Temp.

  • Validation: Drain and wash 3x DMF.[1] Perform Kaiser test. Negative result (Yellow) = Coupling complete.[1]

  • Capping (Optional): Acetic anhydride/Pyridine to block unreacted amines.[1]

Protocol B: Z-D-Nva-OH in Solution Phase Synthesis

Context: Synthesis of short fragments or when using base-sensitive linkers.[1] Self-Validating Checkpoint: TLC monitoring (Z-group is UV active) or HPLC.[1]

  • Dissolution: Dissolve Amino Component (H-Peptide-OR) in DCM or DMF.

  • Activation: Dissolve Z-D-Nva-OH (1.1 eq) with DCC/HOBt or EDC/NHS.

    • Why HOBt? It suppresses racemization by forming an intermediate active ester.[1]

  • Coupling: Mix activated Z-D-Nva-OH with the amino component. Adjust pH to 8 using NMM (N-methylmorpholine).[1] Stir 12-24h.

  • Workup: Wash organic layer with 1N HCl (removes unreacted amine), Sat. NaHCO3 (removes unreacted acid), and Brine.[1]

  • Deprotection (Hydrogenolysis):

    • Dissolve Z-peptide in MeOH.[1]

    • Add 10% Pd/C catalyst (10% w/w).[1]

    • Stir under H₂ balloon for 2-4 hours.

    • Validation: Filter catalyst and check TLC.[1] Disappearance of the high-Rf spot indicates Z removal.[1]

Performance Analysis & Decision Matrix

Racemization Control

Both Fmoc and Z groups are carbamates (urethanes) .[1] Unlike amide protecting groups (e.g., Acetyl, Benzoyl), carbamates prevent racemization during activation by preventing the formation of the oxazolone intermediate (5(4H)-oxazolone).

  • Verdict: Both are excellent for preserving the chirality of D-Norvaline.[1]

Solubility and Aggregation
  • Fmoc: The bulky fluorenyl group increases the hydrophobicity of the growing peptide chain. This can sometimes lead to "β-sheet aggregation" on the resin, making subsequent couplings difficult.

  • Z: Less bulky, but generally used in solution where aggregation is managed by solvent choice.

Decision Guide

DecisionMatrix Start Select Protection for D-Nva Method Synthesis Method? Start->Method SPPS Solid Phase (SPPS) Method->SPPS Solution Solution Phase Method->Solution BaseSens Is the sequence Base Sensitive? SPPS->BaseSens UseFmoc USE Fmoc-D-Nva-OH (Standard) Solution->UseFmoc If final cleavage needs to be mild UseZ USE Z-D-Nva-OH (Specialized) Solution->UseZ Classic Route No No BaseSens->No Standard Yes Yes BaseSens->Yes Rare Case No->UseFmoc Yes->UseZ Requires orthogonal cleavage (e.g. Pd/C on resin)

Figure 2: Decision Matrix for selecting between Fmoc and Z protection strategies.[1]

Conclusion

For 95% of modern peptide synthesis applications involving D-Norvaline , Fmoc-D-Nva-OH is the superior choice due to its compatibility with automated synthesizers, safety (avoiding HF), and orthogonal side-chain protection.[1]

Z-D-Nva-OH remains a vital tool for:

  • Solution-phase scale-up (lower cost, crystallizable intermediates).[1]

  • Base-sensitive peptides (e.g., depsipeptides or peptides with base-labile modifications).[1]

Recommendation: Adopt Fmoc-D-Nva-OH for discovery and lead optimization SPPS. Reserve Z-D-Nva-OH for specific process chemistry scale-up routes or hybrid synthesis strategies.

References

  • Sigma-Aldrich. Fmoc-D-Nva-OH Product Specifications and Analysis. Retrieved from [1]

  • National Institutes of Health (NIH). Advances in Fmoc solid-phase peptide synthesis. PMC. Retrieved from [1]

  • Bachem. Technical Note: Handling of Fmoc-Amino Acid Derivatives. Retrieved from [1]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates (Boc, Cbz, Fmoc). Retrieved from

  • Peptide.com. Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from

Sources

Validation

A Senior Application Scientist's Guide to Amine Protection: The Advantages of Cbz for D-Norvaline

For researchers and professionals in drug development and synthetic chemistry, the strategic selection of protecting groups is a critical decision that profoundly impacts the efficiency, yield, and purity of a target mol...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the strategic selection of protecting groups is a critical decision that profoundly impacts the efficiency, yield, and purity of a target molecule. This is particularly true in the synthesis of peptides and other complex molecules incorporating non-proteinogenic amino acids like D-norvaline. This guide provides an in-depth comparison of the Carboxybenzyl (Cbz) protecting group for the amine of D-norvaline against its common alternatives, tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc), grounded in experimental insights and established chemical principles.

The Critical Role of Amine Protection for D-Norvaline

D-norvaline, a non-proteinogenic α-amino acid, is a valuable building block in medicinal chemistry.[1][2] Its incorporation into peptide structures can enhance metabolic stability and modulate biological activity. However, the nucleophilic nature of its α-amino group necessitates protection to prevent undesired side reactions during synthetic transformations, such as peptide coupling.[3] Without effective protection, issues like self-condensation or uncontrolled polymerization can drastically reduce yields and complicate purification.[4] An ideal protecting group must be introduced in high yield, remain stable throughout various reaction conditions, and be removed cleanly and selectively without compromising the integrity of the rest of the molecule, especially the stereocenter.[5]

Cbz (Carboxybenzyl) Protection: A Classic Strategy with Distinct Advantages

The Cbz group, introduced by Bergmann and Zervas in the 1930s, is one of the foundational protecting groups in peptide chemistry.[6] Its enduring relevance stems from a unique combination of stability and a mild, selective deprotection method.

Key Advantages of Cbz Protection for D-Norvaline:
  • Broad Chemical Stability: The Cbz group is a carbamate that is remarkably stable under both mildly acidic and basic conditions.[4] This robustness allows for a wide range of subsequent chemical transformations to be performed on other parts of the molecule without premature deprotection of the amine. It is this stability that often makes Cbz a superior choice in complex, multi-step syntheses where orthogonality is paramount.

  • Mild and Selective Deprotection: The hallmark of the Cbz group is its cleavage under neutral conditions via catalytic hydrogenolysis.[6] Using a catalyst like palladium on carbon (Pd/C) with a hydrogen source, the Cbz group is efficiently removed to yield the free amine, with toluene and carbon dioxide as the only byproducts.[6] This method is exceptionally mild and orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups, a cornerstone of sophisticated synthetic strategies.[5]

  • Reduced Risk of Racemization: The urethane linkage of the Cbz group is known to suppress racemization of the α-carbon during activation and coupling reactions, a critical consideration for maintaining the enantiopurity of D-norvaline.[7] While basic conditions can pose a risk, the nature of the Cbz-carbamate helps to maintain the stereochemical integrity of the amino acid.

  • Enhanced Crystallinity: The introduction of the aromatic Cbz group often increases the crystallinity of the protected amino acid derivative.[6] This can significantly facilitate purification by recrystallization, leading to highly pure starting materials for subsequent steps.

Comparative Analysis: Cbz vs. Boc and Fmoc for D-Norvaline

The choice between Cbz, Boc, and Fmoc depends heavily on the overall synthetic plan, including the nature of other functional groups in the molecule and the intended sequence of reactions.

FeatureCbz (Carboxybenzyl)Boc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Protecting Agent Benzyl Chloroformate (Cbz-Cl)Di-tert-butyl dicarbonate (Boc)₂OFmoc-OSu or Fmoc-Cl
Deprotection Condition Catalytic Hydrogenolysis (H₂/Pd-C)Strong Acid (e.g., TFA)Base (e.g., 20% Piperidine in DMF)
Stability Stable to mild acid and baseLabile to acid, stable to base and hydrogenolysisLabile to base, stable to acid and hydrogenolysis
Orthogonality Orthogonal to Boc and FmocOrthogonal to Cbz and FmocOrthogonal to Cbz and Boc
Racemization Risk Generally lowModerate, can be sequence-dependentGenerally low, especially with mild bases
Typical Yield (Protection) >90%[6]High, often quantitative[8]High, depending on conditions
Typical Yield (Deprotection) >95%[9]High, often quantitativeHigh, often quantitative
Key Advantage Mild, neutral deprotection; high stabilityWidely used in automated solid-phase synthesisOrthogonal to acid-labile groups; mild final cleavage
Key Disadvantage Catalyst can be poisoned; not suitable for molecules with other reducible groupsHarsh acidic deprotection can cleave other sensitive groupsBase-labile, potential for side reactions with certain residues

Note: Yields are representative and can vary based on specific reaction conditions and the substrate.

Experimental Workflows and Methodologies

A deep understanding of the "why" behind experimental protocols is crucial for troubleshooting and optimization. Here, we detail the procedures for the protection and deprotection of D-norvaline with the Cbz group, and provide a comparative context with Boc and Fmoc protection.

Workflow for Cbz Protection and Deprotection of D-Norvaline

G cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection D-Norvaline D-Norvaline Reaction_P Schotten-Baumann Reaction (0°C to RT) D-Norvaline->Reaction_P Cbz-Cl Cbz-Cl Cbz-Cl->Reaction_P Base (aq. Na2CO3) Base (aq. Na2CO3) Base (aq. Na2CO3)->Reaction_P Cbz-D-Norvaline Cbz-D-Norvaline Reaction_P->Cbz-D-Norvaline Cbz-D-Norvaline_D Cbz-D-Norvaline Reaction_D Catalytic Hydrogenolysis (RT, 1 atm) Cbz-D-Norvaline_D->Reaction_D H2_gas H₂ Gas H2_gas->Reaction_D Pd_C Pd/C Catalyst Pd_C->Reaction_D Free_D_Norvaline D-Norvaline Reaction_D->Free_D_Norvaline

Caption: General workflow for Cbz protection and deprotection of D-norvaline.

Experimental Protocol 1: Cbz Protection of D-Norvaline (Schotten-Baumann Conditions)

This classic method utilizes a biphasic system to achieve efficient protection.

  • Dissolution: Dissolve D-norvaline (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask equipped with a magnetic stirrer and cooled in an ice bath. The basic aqueous solution deprotonates the carboxylic acid and ensures the amino group is a free nucleophile.

  • Addition of Cbz-Cl: While vigorously stirring the cooled solution, add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise.[6] Maintaining a low temperature (below 5°C) is crucial to minimize hydrolysis of the highly reactive Cbz-Cl.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the mixture to a separatory funnel and wash with diethyl ether to remove unreacted benzyl chloroformate and benzyl alcohol (a potential byproduct).

  • Acidification and Extraction: Cool the aqueous layer again in an ice bath and carefully acidify to pH 2 with 1 M HCl. This protonates the carboxylic acid of the Cbz-D-norvaline, making it soluble in organic solvents. Extract the product with ethyl acetate (3x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Cbz-D-norvaline, which can often be purified further by recrystallization.

Experimental Protocol 2: Deprotection of Cbz-D-Norvaline via Catalytic Hydrogenolysis

This procedure exemplifies the mildness and efficiency of Cbz group removal.

  • Setup: In a flask suitable for hydrogenation, dissolve Cbz-D-norvaline (1.0 equivalent) in a suitable solvent like methanol or ethanol. These protic solvents are ideal for this reaction.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution.[6]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. This process should be repeated three times to ensure an inert atmosphere. The reaction is then stirred vigorously under a hydrogen atmosphere (1 atm, often from a balloon) at room temperature.[6]

  • Monitoring and Filtration: Monitor the reaction for the consumption of starting material by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst.[6]

  • Isolation: The filtrate, containing the deprotected D-norvaline, can be concentrated under reduced pressure. The product is often of high purity, with toluene and CO₂ having been removed during the process.

Logical Relationships and Orthogonal Strategies

The true power of these protecting groups is realized in complex syntheses where multiple functional groups need to be selectively manipulated. This is known as an orthogonal strategy.

Orthogonal_Strategy cluster_starting Starting Material cluster_steps Selective Deprotection cluster_products Resulting Intermediates Start Molecule with -NH-Cbz -NH-Boc -OH-tBu Step1 H₂ / Pd-C Start->Step1 Step2 TFA (Acid) Start->Step2 Step3 Piperidine (Base) Start->Step3 Product1 Molecule with -NH₂ -NH-Boc -OH-tBu Step1->Product1 Product2 Molecule with -NH-Cbz -NH₂ -OH-tBu Step2->Product2 Product3 Fmoc Deprotection (Not applicable here) Step3->Product3

Caption: Orthogonality of Cbz and Boc protecting groups.

As the diagram illustrates, if a molecule contains both a Cbz-protected amine and a Boc-protected amine, the Cbz group can be selectively removed by hydrogenolysis while the Boc group remains intact. Conversely, treatment with a strong acid like trifluoroacetic acid (TFA) will cleave the Boc group, leaving the Cbz group untouched.[4] This ability to "address" specific functional groups in a molecule is fundamental to modern synthetic chemistry.

Conclusion

While Boc and Fmoc protecting groups are the workhorses of modern solid-phase peptide synthesis due to their suitability for automation, the Carboxybenzyl (Cbz) group retains significant advantages, particularly in solution-phase synthesis and for complex targets requiring a robust, orthogonal protection strategy. For D-norvaline, the Cbz group offers a compelling combination of high chemical stability, a reduced risk of racemization, and a mild, highly selective deprotection method. Its ability to enhance crystallinity can also be a significant practical advantage for purification. As a senior application scientist, I advise researchers to consider the entire synthetic route when selecting a protecting group. For multi-step syntheses where functional group tolerance and stereochemical integrity are paramount, the classic Cbz group remains an exceptionally powerful and reliable tool in the synthetic chemist's arsenal.

References

  • Benchchem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem.
  • ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (n.d.). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate. (2017). Racemization in amino acids?. Retrieved from [Link]

  • ResearchGate. (2017). Racemization in amino acids?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN101508654B - Synthesis method of D, L-norvaline.
  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN100516025C - A method for synthesizing D-norvaline with n-valeric acid.
  • Google Patents. (n.d.). CN101007772A - Synthesis method of chiral norvaline.
  • Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

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Comparative

A Senior Application Scientist's Guide to Peptide Synthesis: A Cost-Benefit Analysis of Z-D-Nva-OH and Its Alternatives

For researchers, medicinal chemists, and drug development professionals, the incorporation of unnatural amino acids like D-norvaline (D-Nva) into peptide sequences is a critical strategy for enhancing proteolytic stabili...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the incorporation of unnatural amino acids like D-norvaline (D-Nva) into peptide sequences is a critical strategy for enhancing proteolytic stability, modulating bioactivity, and optimizing pharmacokinetic profiles. The choice of the Nα-protecting group for these building blocks is a pivotal decision that dictates the overall synthetic strategy, influencing yield, purity, scalability, and cost. This in-depth technical guide provides a comprehensive cost-benefit analysis of Nα-benzyloxycarbonyl-D-norvaline (Z-D-Nva-OH) and its primary alternatives, Fmoc-D-Nva-OH and Boc-D-Nva-OH, in the context of modern peptide synthesis.

The Strategic Importance of Protecting Groups in Peptide Synthesis

The stepwise formation of peptide bonds requires the selective protection of the α-amino group of the incoming amino acid to prevent uncontrolled polymerization and other side reactions.[1] The ideal protecting group should be stable during the coupling reaction and selectively removable under conditions that do not compromise the integrity of the growing peptide chain or other protecting groups.[2] The two dominant strategies in modern peptide synthesis are the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approaches.[3] The Z (benzyloxycarbonyl or Cbz) group, a cornerstone of classical solution-phase peptide synthesis, also remains a relevant and cost-effective option in specific applications.[4][5]

Z-D-Nva-OH: The Classical Approach for Solution-Phase Synthesis

Z-D-Nva-OH is a derivative of D-norvaline where the α-amino group is protected by a benzyloxycarbonyl group. This protecting group is historically significant and continues to be widely used in solution-phase peptide synthesis (SPPS).[1][4]

Core Advantages of Z-D-Nva-OH:
  • Cost-Effectiveness: Z-protected amino acids are generally less expensive than their Fmoc or Boc counterparts, making them an attractive option for large-scale synthesis or when cost is a primary driver.

  • High Crystallinity: Z-protected amino acids and peptide intermediates are often crystalline, which facilitates purification by recrystallization, a significant advantage in solution-phase synthesis.[5]

  • Reduced Racemization: The urethane-type structure of the Z-group provides good protection against racemization during coupling, especially when compared to some older protecting group strategies.[5]

Key Considerations and Drawbacks:
  • Solution-Phase Limitation: The deprotection of the Z-group is typically achieved by catalytic hydrogenolysis (H₂/Pd) or strong acids like HBr in acetic acid.[6][7] These conditions are generally incompatible with the solid-phase synthesis supports, limiting the use of Z-D-Nva-OH to solution-phase methodologies.[1]

  • Harsh Deprotection Conditions: Catalytic hydrogenolysis can be problematic for peptides containing sulfur-containing amino acids (like cysteine and methionine) or other reducible functional groups.[6] The use of strong acids for deprotection is also a harsh condition that can lead to side reactions.

  • Longer Synthesis Time: Solution-phase synthesis is inherently more time-consuming and labor-intensive than solid-phase synthesis due to the need for purification of intermediates after each coupling and deprotection step.

Fmoc-D-Nva-OH: The Workhorse of Modern Solid-Phase Peptide Synthesis

Fmoc-D-Nva-OH is the D-norvaline derivative of choice for the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[8]

Core Advantages of Fmoc-D-Nva-OH:
  • Mild Deprotection Conditions: The Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine in DMF, which is compatible with a wide range of acid-labile side-chain protecting groups.[8][9]

  • Automation and High Throughput: The Fmoc-SPPS methodology is readily automated, allowing for the rapid synthesis of multiple peptides in parallel with high efficiency.[3]

  • High Purity and Yield: The iterative nature of SPPS, with wash steps after each reaction, generally leads to high-purity crude peptides.[8]

Key Considerations and Drawbacks:
  • Higher Reagent Cost: Fmoc-protected amino acids are typically more expensive than their Z-protected counterparts.[]

  • Potential for Side Reactions: The basic conditions used for Fmoc deprotection can lead to side reactions such as aspartimide formation if not properly managed.[9] For sequences containing D-norvaline, this is less of a concern.

  • Byproduct Removal in Solution Phase: While primarily used in SPPS, the application of Fmoc-protected amino acids in solution-phase synthesis is complicated by the need to remove the dibenzofulvene byproduct generated during deprotection.[11]

Boc-D-Nva-OH: A Robust Alternative for Solid-Phase Synthesis

Boc-D-Nva-OH is used in the Boc/Bzl strategy for SPPS, which predates the Fmoc approach but remains a powerful method for certain applications.

Core Advantages of Boc-D-Nva-OH:
  • Robustness for Long or Difficult Sequences: The Boc/Bzl strategy, particularly with in situ neutralization protocols, can provide superior results for the synthesis of long or challenging peptide sequences where aggregation can be an issue in Fmoc-SPPS.[3]

  • Lower Cost of the Protecting Group: The Boc protecting group itself is generally less expensive than the Fmoc group.[]

Key Considerations and Drawbacks:
  • Harsh Deprotection Conditions: The Boc group is removed with strong acids, typically trifluoroacetic acid (TFA).[3] The final cleavage from the resin and removal of side-chain protecting groups often requires the use of hazardous hydrofluoric acid (HF).[12]

  • Specialized Equipment: The use of HF for cleavage requires specialized, corrosion-resistant equipment.

  • Potential for Side Reactions: The strongly acidic conditions can lead to various side reactions, and the t-butyl carbocation generated during Boc deprotection can lead to alkylation of sensitive residues like tryptophan and methionine if scavengers are not used.[3]

Comparative Performance Analysis

FeatureZ-D-Nva-OHFmoc-D-Nva-OHBoc-D-Nva-OH
Primary Synthesis Method Solution-PhaseSolid-Phase (SPPS)Solid-Phase (SPPS)
Deprotection Conditions Catalytic Hydrogenolysis (H₂/Pd) or Strong Acid (HBr/AcOH)Mild Base (e.g., 20% Piperidine in DMF)Strong Acid (TFA for Nα, HF for final cleavage)
Relative Cost of Derivative LowHighMedium
Synthesis Speed Slow (days to weeks)Fast (hours to days)Fast (hours to days)
Scalability Good for large scale (kg) with optimized processExcellent for lab scale (mg to g), scalable with effortGood for various scales
Automation Compatibility PoorExcellentGood
Racemization Risk Low to moderateLow to moderate (coupling agent dependent)Low to moderate
Common Side Reactions Incomplete deprotection, catalyst poisoningAspartimide formation (sequence dependent), DKP formationt-butylation of sensitive residues
Overall Purity of Crude Variable, depends on purification of intermediatesGenerally highGenerally high

Cost-Benefit Analysis: Making the Right Choice

The selection of the appropriate D-norvaline derivative depends on a careful consideration of the project's specific goals, scale, and available resources.

  • For large-scale industrial production of a short peptide containing D-norvaline where cost is a major factor and the sequence is amenable to solution-phase synthesis, Z-D-Nva-OH presents a compelling option. The lower cost of the starting material and the potential for purification of intermediates by crystallization can outweigh the longer synthesis time.

  • For routine laboratory-scale synthesis, high-throughput screening of peptide analogs, and the synthesis of long or complex peptides, Fmoc-D-Nva-OH is the clear choice. The speed, automation compatibility, and high purity of the crude product make it the most efficient and versatile option for research and development.

  • For the synthesis of particularly long or aggregation-prone sequences where Fmoc-SPPS fails, Boc-D-Nva-OH offers a robust alternative. While the harsh cleavage conditions are a significant drawback, the Boc/Bzl strategy can sometimes overcome the challenges of peptide aggregation.

Experimental Protocols

Solution-Phase Dipeptide Synthesis using Z-D-Nva-OH

This protocol describes the synthesis of a model dipeptide, Z-D-Nva-Gly-OMe.

Materials:

  • Z-D-Nva-OH

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Activation: In a round-bottom flask, dissolve Z-D-Nva-OH (1.0 eq), H-Gly-OMe·HCl (1.0 eq), and HOBt (1.1 eq) in a minimal amount of DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add NMM (1.1 eq) to neutralize the hydrochloride salt.

  • In a separate flask, dissolve DCC (1.1 eq) in DCM.

  • Slowly add the DCC solution to the amino acid mixture at 0 °C.

  • Coupling: Allow the reaction to stir at 0 °C for 2 hours, then at room temperature overnight.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Dilute the filtrate with EtOAc and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes) or by column chromatography on silica gel.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Nva-OH

This protocol outlines the manual synthesis of a short peptide on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-D-Nva-OH

  • Other required Fmoc-amino acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • 20% Piperidine in DMF (v/v)

  • DMF (peptide synthesis grade)

  • DCM (dichloromethane)

  • Methanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 3 minutes.

    • Drain and repeat the piperidine treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate tube, pre-activate the Fmoc-amino acid (3-5 eq) with HBTU (3-5 eq) and DIPEA (6-10 eq) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

  • Cleavage and Global Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.

Visualization of Peptide Synthesis Workflows

Peptide_Synthesis_Workflows cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Solution Solution-Phase Peptide Synthesis SPPS_Start Resin Swelling SPPS_Deprotect Nα-Deprotection (Fmoc or Boc) SPPS_Start->SPPS_Deprotect SPPS_Wash1 Wash SPPS_Deprotect->SPPS_Wash1 SPPS_Couple Amino Acid Coupling SPPS_Wash1->SPPS_Couple SPPS_Wash2 Wash SPPS_Couple->SPPS_Wash2 SPPS_Cycle Repeat Cycle SPPS_Wash2->SPPS_Cycle SPPS_Cycle->SPPS_Deprotect SPPS_Final_Deprotect Final Nα-Deprotection SPPS_Cycle->SPPS_Final_Deprotect SPPS_Cleave Cleavage from Resin & Side-Chain Deprotection SPPS_Final_Deprotect->SPPS_Cleave SPPS_Purify Purification (HPLC) SPPS_Cleave->SPPS_Purify Sol_Start Protected Amino Acid (e.g., Z-D-Nva-OH) Sol_Couple Coupling Reaction Sol_Start->Sol_Couple Sol_Workup Work-up & Isolation Sol_Couple->Sol_Workup Sol_Purify_Inter Purification of Intermediate (Crystallization/Chromatography) Sol_Workup->Sol_Purify_Inter Sol_Deprotect Nα-Deprotection Sol_Purify_Inter->Sol_Deprotect Sol_Cycle Repeat Cycle Sol_Deprotect->Sol_Cycle Sol_Purify_Final Final Purification Sol_Cycle->Sol_Couple Sol_Cycle->Sol_Purify_Final

Caption: General workflows for Solid-Phase and Solution-Phase Peptide Synthesis.

Conclusion

The choice between Z-D-Nva-OH, Fmoc-D-Nva-OH, and Boc-D-Nva-OH is a strategic decision that hinges on the specific requirements of the peptide synthesis project. While Z-D-Nva-OH offers a cost-effective route for large-scale solution-phase synthesis, its application is limited by the harsh deprotection conditions and the labor-intensive nature of the process. For the majority of modern research and development applications, the Fmoc-based strategy, utilizing Fmoc-D-Nva-OH, provides an optimal balance of speed, efficiency, and versatility, particularly with the advent of automated synthesis platforms. The Boc-based approach remains a valuable tool for tackling particularly challenging sequences that are prone to aggregation. A thorough understanding of the advantages and limitations of each protecting group strategy is paramount for the successful and cost-effective synthesis of D-norvaline-containing peptides.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Springer Nature Experiments. (n.d.). Solution Phase Peptide Synthesis: The Case of Biphalin. Retrieved February 4, 2026, from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2017). Solution phase peptide synthesis with only free amino acids. Retrieved February 4, 2026, from [Link]

  • Góngora-Benítez, M., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 4, 2026, from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved February 4, 2026, from [Link]

  • Peptideweb.com. (n.d.). Synthesis protocols. Retrieved February 4, 2026, from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 4, 2026, from [Link]

  • Behrendt, R., et al. (2016). Studies on the synthesis of peptides containing dehydrovaline and dehydroisoleucine based on copper-mediated enamide formation. Beilstein Journal of Organic Chemistry, 12, 546–555.
  • Gerhardt, J., & Nicholson, G. J. (n.d.). Validation of a GC-MS Method for Determination of the Optical Purity of Peptides.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 4, 2026, from [Link]

  • American Chemical Society. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society.
  • National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. Retrieved February 4, 2026, from [Link]

  • American Chemical Society. (2026). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry.
  • American Chemical Society. (n.d.). Protection (and Deprotection)
  • Strege, M. A., & Tabb, D. L. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
  • AAPPTec. (n.d.). Coupling Reagents. Retrieved February 4, 2026, from [Link]

  • Gazal, S., et al. (2022). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. International Journal of Molecular Sciences, 23(21), 13411.
  • Palasek, S. S., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of a Homologous Series of Protected Oligopeptides Derived from L-Norvaline. Retrieved February 4, 2026, from [Link]

  • Wiley Online Library. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • Wuest, W. M., & Kso, Y. (2012). Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products. Marine Drugs, 10(5), 964–987.
  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). WO2019217116A1 - Method for solution-phase peptide synthesis.
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Validation

A Senior Application Scientist's Guide to Amine Protection: A Stability Comparison of Cbz, Boc, and Fmoc Groups

In the intricate world of organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals, the judicious selection of protecting groups is paramount to achieving desired chemical trans...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and fidelity. Among the arsenal of amine protecting groups, the carbamates—specifically benzyloxycarbonyl (Cbz), tert-butyloxycarbonyl (Boc), and 9-fluorenylmethyloxycarbonyl (Fmoc)—have established themselves as indispensable tools. Their widespread use stems from their reliability in masking the nucleophilicity and basicity of amines, and more importantly, the distinct and orthogonal conditions required for their removal.

This guide provides an in-depth comparison of the stability of Cbz, Boc, and Fmoc protecting groups, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Principle of Orthogonality in Protecting Group Strategy

The concept of "orthogonality" in the context of protecting groups is central to efficient multi-step synthesis. It refers to the ability to deprotect one functional group in the presence of another without affecting the latter. The distinct cleavage conditions for Cbz, Boc, and Fmoc are a classic illustration of this principle, enabling chemists to selectively unmask specific amine functionalities at various stages of a synthetic route.

Comparative Stability Profile

The choice of a protecting group is dictated by its stability towards the reaction conditions planned for subsequent synthetic steps and the mildness of its own deprotection conditions. The following table summarizes the relative stability of Cbz, Boc, and Fmoc groups under common chemical environments.

Protecting GroupStability to Strong AcidsStability to BasesStability to HydrogenolysisPrimary Cleavage Method
Cbz LabileGenerally StableHighly Labile Catalytic Hydrogenolysis
Boc Highly Labile Generally StableStableStrong Acids (e.g., TFA)
Fmoc StableHighly Labile Labile (less reactive than Cbz)Secondary Amines (e.g., Piperidine)

In-Depth Analysis of Each Protecting Group

The Benzyloxycarbonyl (Cbz or Z) Group

Introduced in the 1930s by Leonidas Zervas, the Cbz group was a cornerstone in the early development of peptide chemistry.[1] Its enduring utility lies in its remarkable stability to a wide range of reaction conditions, coupled with a very specific and mild method of removal.

Stability Profile:

  • Acid Stability: The Cbz group is generally stable to mild acidic conditions. However, it can be cleaved by strong acids such as HBr in acetic acid or with Lewis acids.[2] This cleavage proceeds via an SN2 mechanism.[1]

  • Base Stability: Cbz is robust under basic conditions, making it compatible with reactions involving strong bases.[2]

  • Hydrogenolysis: The defining feature of the Cbz group is its susceptibility to catalytic hydrogenolysis.[3][4] This is the most common and mildest method for its removal, proceeding at neutral pH and leaving most other functional groups intact.[3]

Deprotection Mechanism (Hydrogenolysis):

The deprotection of the Cbz group via hydrogenolysis involves the cleavage of the benzylic C-O bond using a palladium catalyst (typically Pd/C) and a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate).[4] This reaction generates an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[1][4]

Cbz_Deprotection Cbz_Protected R-NH-Cbz Carbamic_Acid [R-NH-COOH] (Unstable) Cbz_Protected->Carbamic_Acid H₂, Pd/C Amine R-NH₂ Carbamic_Acid->Amine Decarboxylation Toluene Toluene Carbamic_Acid->Toluene CO2 CO₂ Carbamic_Acid->CO2 Boc_Deprotection Boc_Protected R-NH-Boc Protonated_Boc R-NH-C(=O⁺H)-O-tBu Boc_Protected->Protonated_Boc H⁺ (e.g., TFA) Carbamic_Acid [R-NH-COOH] (Unstable) Protonated_Boc->Carbamic_Acid tBu_cation t-Butyl Cation Protonated_Boc->tBu_cation Amine R-NH₃⁺ Carbamic_Acid->Amine CO2 CO₂ Carbamic_Acid->CO2 Fmoc_Deprotection Fmoc_Protected R-NH-Fmoc Fluorenyl_Anion Fluorenyl Anion Intermediate Fmoc_Protected->Fluorenyl_Anion Base (e.g., Piperidine) Carbamate_Anion R-NH-COO⁻ Fluorenyl_Anion->Carbamate_Anion Dibenzofulvene Dibenzofulvene Fluorenyl_Anion->Dibenzofulvene Amine R-NH₂ Carbamate_Anion->Amine CO2 CO₂ Carbamate_Anion->CO2

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Comparative

A Senior Scientist's Guide to Protecting Groups for Unnatural Amino Acids in Peptide Synthesis

Introduction: The Expanding Chemical Space of Peptides The incorporation of unnatural amino acids (UAAs) into peptides has revolutionized peptide-based drug discovery and materials science. These novel building blocks of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Expanding Chemical Space of Peptides

The incorporation of unnatural amino acids (UAAs) into peptides has revolutionized peptide-based drug discovery and materials science. These novel building blocks offer the ability to introduce unique functionalities, constrain peptide conformation, enhance proteolytic stability, and modulate pharmacokinetic properties. However, the successful synthesis of UAA-containing peptides via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on a robust and meticulously planned protecting group strategy.[1][2][3]

The core challenge lies in protecting the diverse and often sensitive functional groups present in UAA side chains, while ensuring their removal under conditions that do not compromise the integrity of the growing peptide chain or other protecting groups. This guide provides an in-depth comparison of protecting groups for common UAA functionalities, supported by experimental data and protocols, to empower researchers in designing successful synthetic strategies.

Pillar 1: The Principle of Orthogonality in Modern SPPS

The success of any complex peptide synthesis hinges on the concept of orthogonality.[1] An orthogonal protecting group scheme allows for the selective deprotection of one type of protecting group in the presence of others.[1][4][5] This principle is paramount when synthesizing peptides with UAAs, especially for applications requiring on-resin, site-specific modifications like cyclization, branching, or conjugation.[4][5][6]

The most prevalent SPPS strategy is the Fmoc/tBu approach. Here, the temporary Nα-amino group protection is provided by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while "permanent" side-chain protection is typically afforded by acid-labile groups like tert-butyl (tBu), which are removed during the final cleavage from the resin with strong acid (e.g., trifluoroacetic acid, TFA).[5][7][8] Our discussion will focus on protecting groups compatible with this popular and versatile strategy.

Pillar 2: A Functionality-Based Comparison of Side-Chain Protecting Groups for UAAs

The choice of a side-chain protecting group is dictated entirely by the chemical nature of the functional group it must mask. Below, we compare common protecting groups for functionalities frequently encountered in UAAs.

Amino Group Protection (Lysine Analogs, Diamino Acids)

Beyond the standard proteinogenic lysine, many UAAs incorporate primary or secondary amino groups in their side chains. Protecting these nucleophilic sites is crucial to prevent side reactions during coupling steps.

Protecting GroupStructureCleavage ConditionsOrthogonality & Key Insights
Boc (tert-Butoxycarbonyl)-(C=O)O-C(CH₃)₃Strong Acid (TFA)Co-cleaved with tBu groups. The standard, robust choice for Fmoc/tBu SPPS. Its high acid lability means it is removed during the final cleavage cocktail.[7]
Alloc (Allyloxycarbonyl)-(C=O)O-CH₂-CH=CH₂Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃).[9][10]Fully orthogonal to Fmoc and tBu. Allows for selective on-resin deprotection to expose a specific amine for branching, cyclization, or labeling. The reaction is fast (20-30 min) but requires an inert atmosphere and careful removal of palladium catalyst residues.[9][11]
Mtt (4-Methyltrityl)-C(C₆H₅)₂(C₆H₄-4-CH₃)Highly Acid Labile (e.g., 1-3% TFA in DCM, or AcOH/TFE/DCM).[12]Orthogonal to Fmoc and semi-orthogonal to tBu. Mtt is significantly more acid-labile than tBu groups. This allows for its selective removal on-resin using very dilute acid, leaving tBu groups intact.[12] This strategy is widely used for on-resin cyclization. The release of the trityl cation produces a bright yellow color, providing a useful visual cue for monitoring the deprotection progress.[12]
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)Complex vinylogous amide structure2-10% Hydrazine in DMFFully orthogonal to Fmoc and tBu. The ivDde group is removed under mild, nucleophilic conditions with hydrazine, offering another dimension of orthogonality. This is particularly useful for complex molecules requiring multiple, distinct deprotection steps.
Carboxylic Acid Protection (Asp/Glu Analogs, Functionalized UAAs)

Acidic side chains must be protected as esters to prevent their participation in amide bond formation.

Protecting GroupStructureCleavage ConditionsOrthogonality & Key Insights
OtBu (tert-Butyl ester)-O-C(CH₃)₃Strong Acid (TFA)The standard for Fmoc/tBu SPPS. Co-cleaved with other tBu-based groups and the resin linker during final cleavage. Prone to aspartimide formation, a common side reaction, especially in Asp-Gly or Asp-Ser sequences.[13]
OAll (Allyl ester)-O-CH₂-CH=CH₂Pd(0) catalyst and scavengerFully orthogonal to Fmoc and tBu. Analogous to the Alloc group, it enables selective on-resin deprotection of a carboxylic acid for lactam bridge formation (cyclization) or attachment of other moieties.
OBzl (Benzyl ester)-O-CH₂-C₆H₅Strong Acid (HF) or Hydrogenolysis (H₂/Pd)Primarily used in Boc-SPPS. While orthogonal to Fmoc removal, its own removal requires conditions (like HF) that are harsher than standard TFA cleavage, making it less common in routine Fmoc synthesis.
Thiol Group Protection (Cysteine Analogs, Mercapto-UAAs)

The thiol group is highly nucleophilic and prone to oxidation, necessitating robust protection.[7][14]

Protecting GroupStructureCleavage ConditionsOrthogonality & Key Insights
Trt (Trityl)-C(C₆H₅)₃Strong Acid (TFA) with scavengers (e.g., EDT, TIS).Standard, acid-labile group. Co-cleaved with tBu groups. The bulky nature of the Trt group helps minimize a key side reaction: base-catalyzed elimination leading to dehydroalanine.[13] Effective scavenging is critical during cleavage to prevent re-alkylation of the free thiol.
Acm (Acetamidomethyl)-CH₂-NH-C(=O)CH₃Mercury(II) acetate or IodineOrthogonal to Fmoc and TFA cleavage. Acm is stable to the final TFA cleavage, yielding a protected cysteine residue. It is typically removed post-synthesis and purification, often as part of a regioselective disulfide bond formation strategy.[14]
Mmt (4-Methoxytrityl)-C(C₆H₅)₂(C₆H₄-4-OCH₃)Highly Acid Labile (e.g., 1-3% TFA in DCM).Orthogonal to Fmoc and semi-orthogonal to Trt/tBu. Similar to the Mtt group, its high acid sensitivity allows for selective on-resin deprotection under very mild acidic conditions, enabling on-resin disulfide bridge formation.
Boronic Acid Protection (Boranophenylalanine and Analogs)

Boronic acids are a unique and increasingly important class of UAAs, often used as enzyme inhibitors. The boronic acid moiety itself requires protection to prevent side reactions.

Protecting GroupStructureCleavage ConditionsOrthogonality & Key Insights
Pinacol ester Boronate ester with pinacolStable to many conditions, can be used directly in some couplings. Hydrolysis requires acidic conditions.[15]Most common protecting group for boronic acids. Forms a stable cyclic ester. It is robust enough for purification but can sometimes be difficult to hydrolyze when the free boronic acid is required.[15]
MIDA ester (N-Methyliminodiacetic acid)Tridentate complex with boronBasic hydrolysis (e.g., aq. NaOH).[15][16][17]Highly stable and orthogonal. The MIDA boronate is exceptionally stable to a wide range of reaction conditions, including Suzuki-Miyaura cross-coupling, making it ideal for complex synthetic routes where the boronic acid is modified late-stage.[16][17] Deprotection is achieved under mild basic conditions.[15]
dan (1,8-Diaminonaphthalene)Boronamide with 1,8-diaminonaphthaleneAcidic hydrolysis.[15]Very stable protecting group. The nitrogen lone pairs coordinate with the boron atom, reducing its Lewis acidity and reactivity.[15] It is readily removed by acid hydrolysis, and the byproduct is easily extracted.

Pillar 3: Experimental Protocols and Strategic Workflows

Trustworthiness in synthesis comes from robust, repeatable protocols. Here we provide self-validating, step-by-step methodologies for the selective deprotection of two key orthogonal protecting groups.

Protocol 1: On-Resin Alloc Group Removal

This protocol is for the selective deprotection of an Alloc-protected amine (e.g., Lys(Alloc)) on the solid support.

Rationale: This procedure uses a Palladium(0) catalyst to cleave the allyl group. Phenylsilane acts as a scavenger for the cleaved allyl group, regenerating the active catalyst.[10] The reaction must be performed under an inert atmosphere (Argon or Nitrogen) as the Pd(0) catalyst is oxygen-sensitive.

Methodology:

  • Swell the peptide-resin (1 eq.) in anhydrous Dichloromethane (DCM) for 30 minutes in a sealed peptide synthesis vessel.

  • Drain the DCM.

  • In a separate flask, dissolve Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2-0.35 eq.) in anhydrous DCM. The solution should be bright yellow.

  • Add Phenylsilane (PhSiH₃, 20 eq.) to the catalyst solution.

  • Immediately add the catalyst/scavenger solution to the resin. Seal the vessel and gently agitate at room temperature for 30 minutes.[9]

  • Drain the reaction solution.

  • Repeat steps 5 and 6 one more time to ensure complete deprotection.

  • Wash the resin thoroughly:

    • DCM (3x)

    • 0.5% Diisopropylethylamine (DIEA) in DCM (2x)

    • 0.5% Sodium diethyldithiocarbamate in DMF (3x, to scavenge residual palladium)

    • DMF (3x)

    • DCM (3x)

  • Validation: Perform a Kaiser test on a small sample of beads. A positive result (blue beads) confirms the presence of a free primary amine.

Protocol 2: On-Resin Mtt Group Removal

This protocol is for the selective deprotection of an Mtt-protected amine (e.g., Lys(Mtt)) on the solid support.

Rationale: This procedure leverages the high acid lability of the Mtt group compared to tBu groups. A very dilute solution of TFA is used to effect cleavage. Triisopropylsilane (TIS) is included as a scavenger to quench the released Mtt cation, preventing potential side reactions with sensitive residues like Tryptophan.[12]

Methodology:

  • Swell the peptide-resin (1 eq.) in DCM for 30 minutes.

  • Drain the DCM.

  • Prepare the cleavage cocktail: 1% TFA, 5% TIS in DCM.

  • Add the cleavage cocktail to the resin and agitate for 2 minutes. The solution will turn a bright yellow due to the Mtt cation.[12]

  • Drain the solution.

  • Repeat steps 4 and 5 multiple times (typically 5-10 times) until the drained solution is colorless, indicating complete removal of the Mtt group.

  • Wash the resin thoroughly:

    • DCM (3x)

    • 10% DIEA in DCM (2x, to neutralize any residual acid)

    • DCM (3x)

    • DMF (3x)

  • Validation: Perform a Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine.

Strategic Synthesis Design: A Decision-Making Workflow

Choosing the correct protecting group is a critical decision point. The following workflow, represented as a diagram, can guide the selection process for a UAA-containing peptide requiring site-specific modification.

G start Define Synthetic Goal for UAA q1 Is site-specific on-resin modification required? start->q1 no_mod Use standard Fmoc/tBu strategy. (e.g., Boc for amines, OtBu for acids) q1->no_mod No q2 How many distinct orthogonal steps are needed? q1->q2 Yes final Proceed with Synthesis no_mod->final one_step Select one orthogonal PG. - Alloc/OAll (Pd(0) labile) - Mtt/Mmt (highly acid labile) - ivDde (hydrazine labile) q2->one_step One multi_step Combine multiple orthogonal PGs. Example: Lys(Alloc) for branching and Asp(OAll) for cyclization. q2->multi_step > One one_step->final multi_step->final

Caption: Decision workflow for selecting a protecting group strategy.

Orthogonality at a Glance

The following diagram illustrates the orthogonality of the discussed protecting groups within the context of an Fmoc-based strategy. An arrow from one condition to a protecting group indicates that the condition cleaves that group.

Orthogonality cluster_conditions Cleavage Conditions cluster_groups Protecting Groups Base Base (e.g., Piperidine) Fmoc Fmoc Base->Fmoc Mild_Acid Mild Acid (1-3% TFA) Mtt Mtt Mild_Acid->Mtt Mmt Mmt Mild_Acid->Mmt Strong_Acid Strong Acid (e.g., 95% TFA) Boc Boc Strong_Acid->Boc tBu tBu Strong_Acid->tBu Trt Trt Strong_Acid->Trt Pd0 Pd(0) Catalyst Alloc Alloc Pd0->Alloc OAll OAll Pd0->OAll Hydrazine Hydrazine ivDde ivDde Hydrazine->ivDde

Caption: Orthogonality chart of common protecting groups in SPPS.

Conclusion

The judicious selection of protecting groups is a cornerstone of modern peptide chemistry, especially as the complexity and diversity of unnatural amino acids continue to grow. By understanding the principles of orthogonality and the specific chemical properties of each protecting group, researchers can navigate the challenges of UAA incorporation. The comparative data and detailed protocols provided in this guide serve as a practical resource for designing and executing the synthesis of novel and complex peptides, ultimately accelerating innovation in drug discovery and materials science.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • PDBIO. (n.d.). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Retrieved February 4, 2026, from [Link]

  • CDN. (n.d.). Alloc Protecting Group Removal Protocol. Retrieved February 4, 2026, from [Link]

  • Rasmussen, J. H., et al. (2024). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters. [Link]

  • Google Patents. (n.d.). Protecting groups for boronic acids.
  • Fairweather, J. K., & Li, X. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9620-9666. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved February 4, 2026, from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved February 4, 2026, from [Link]

  • Coin, I., et al. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 57(43), 14018-14032. [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved February 4, 2026, from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved February 4, 2026, from [Link]

  • Simon, P. M., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 88(3), 1590–1599. [Link]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved February 4, 2026, from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 4, 2026, from [Link]

  • Albericio, F., & Carpino, L. A. (1997). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Methods in Enzymology, 289, 104-126. [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Side-chain protecting groups in Fmoc-based SPPS. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. Retrieved February 4, 2026, from [Link]

  • PubMed. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. Retrieved February 4, 2026, from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved February 4, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of Z-D-Nva-OH

Executive Summary & Operational Directive This guide defines the critical workflow for the disposal of N-Benzyloxycarbonyl-D-norvaline (Z-D-Nva-OH) . While often categorized as a standard organic intermediate, the specif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

This guide defines the critical workflow for the disposal of N-Benzyloxycarbonyl-D-norvaline (Z-D-Nva-OH) . While often categorized as a standard organic intermediate, the specific handling of Z-protected amino acids requires strict adherence to segregation protocols to prevent downstream incineration failures and cross-contamination in peptide synthesis suites.

The Core Directive: Treat Z-D-Nva-OH as a Combustible Organic Solid . Although it carries a "Warning" rather than "Danger" signal word, its lipophilic Carbobenzyloxy (Z) protecting group significantly alters its combustion profile compared to free amino acids. Disposal must prioritize high-temperature incineration to ensure complete destruction of the aromatic ring structure.

Chemical Identity & Hazard Profile[1][2][3]

Before executing disposal, verify the material identity against the following profile to ensure no mix-ups with similar Fmoc- or Boc-protected derivatives.

ParameterSpecification
Chemical Name Z-D-Nva-OH (N-Benzyloxycarbonyl-D-norvaline)
CAS Number 42918-89-8
Formula C₁₃H₁₇NO₄
Molecular Weight 251.28 g/mol
Physical State White to off-white powder
Solubility Soluble in organic solvents (DMF, DCM, MeOH); poorly soluble in water
GHS Classification Irritant (Skin Irrit. 2, Eye Irrit.[1][2] 2A, STOT SE 3)
Hazard Statements H315 (Skin), H319 (Eyes), H335 (Respiratory)
RCRA Status (US) Non-listed (Not P or U listed); regulated as Ignitable (D001) if in solvent

Pre-Disposal Assessment & Segregation Logic

Effective disposal begins at the bench. You must segregate Z-D-Nva-OH based on its physical state. Mixing solid amino acid derivatives with liquid solvent waste streams creates "sludge" that clogs liquid injection nozzles at incineration facilities.

The Segregation Rule[4]
  • Pure Solid: Must remain solid. Do not dissolve it "just to get rid of it."[2]

  • Solution/Mixture: Must be classified by the solvent carrier (Halogenated vs. Non-Halogenated).

Disposal Decision Tree

The following workflow illustrates the decision logic for disposing of Z-D-Nva-OH.

DisposalWorkflow Start Waste: Z-D-Nva-OH Assess Assess Physical State Start->Assess Solid Solid Form (Powder/Crystals) Assess->Solid Pure Substance Liquid Liquid Form (Reaction Mixture) Assess->Liquid Dissolved SolidBin Solid Organic Waste Bin (Double Bagged) Solid->SolidBin Label: Irritant SolventCheck Check Solvent Type Liquid->SolventCheck IncinerateSolid High-Temp Incineration (Solid Injection) SolidBin->IncinerateSolid Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (DMF, MeOH, Ethyl Acetate) SolventCheck->NonHalo No Halogens IncinerateLiq Liquid Injection Incineration Halo->IncinerateLiq Segregated Stream NonHalo->IncinerateLiq Fuel Blending

Figure 1: Decision matrix for segregating Z-D-Nva-OH waste streams. Correct segregation prevents costly surcharges for halogen contamination in non-halogenated streams.

Detailed Disposal Protocols

Protocol A: Disposal of Pure Solid Z-D-Nva-OH

Context: Expired shelf-life material or excess weighing scraps.

  • PPE Requirement: Nitrile gloves, safety goggles, and lab coat. Use a dust mask (N95) if handling >10g outside a fume hood.

  • Containment:

    • Transfer the solid into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).

    • Scientific Rationale: Polyethylene is compatible with the Z-group and prevents static buildup common with dry amino acid powders.

  • Labeling:

    • Affix a hazardous waste tag.

    • Chemical Name: "Z-D-Nva-OH" (Do not use abbreviations like "Z-Nva").[1]

    • Hazard Checkbox: "Irritant" and "Toxic" (due to potential respiratory irritation).

  • Secondary Containment: Place the sealed bag into the laboratory’s designated Solid Organic Waste Drum .

  • Final Fate: The drum is sealed and shipped for high-temperature incineration.

Protocol B: Disposal of Reaction Mixtures (Solutions)

Context: Waste from peptide coupling (SPPS) or recrystallization containing Z-D-Nva-OH.

  • Solvent Identification: Determine the primary solvent.

    • Scenario 1 (DCM/Chloroform): Segregate into Halogenated Waste .

    • Scenario 2 (DMF/DMSO/Methanol): Segregate into Non-Halogenated Waste .

  • Neutralization (If Reactive):

    • If the solution contains coupling reagents (e.g., DIC, HATU), allow the mixture to stand in a fume hood for 12 hours to ensure active esters hydrolyze before capping.[2]

    • Safety Critical: Capping a still-reacting peptide mixture can cause container pressurization and rupture.

  • Container: Use High-Density Polyethylene (HDPE) or glass carboys.

  • Labeling: List "Z-D-Nva-OH" as a trace contaminant (<5%) and the solvent as the primary constituent.

Protocol C: Empty Container Management (RCRA Empty)

Context: Disposal of the original vendor bottle (e.g., Sigma-Aldrich, Bachem).[2]

  • Triple Rinse:

    • Rinse the bottle three times with a small volume of Methanol or Acetone.

    • Why Methanol? Z-D-Nva-OH is highly soluble in methanol, ensuring efficient removal of residues.

  • Rinsate Disposal: Pour the rinsate into the Non-Halogenated Solvent Waste stream.

  • Defacing: Cross out the label and mark "EMPTY."

  • Disposal: Place the clean, dry bottle in the glass recycling bin or trash, depending on local facility rules.

Regulatory & Scientific Context

Why Incineration?

Landfilling Z-protected amino acids is scientifically unsound. The benzyloxycarbonyl (Z) group is an aromatic carbamate. While not persistent like PCBs, it is stable enough to resist rapid biodegradation in soil.[2]

  • Mechanism: Incineration at >850°C ensures the cleavage of the carbamate linkage and oxidation of the aromatic ring into CO₂, H₂O, and N₂.[2]

Regulatory Compliance (US - EPA/RCRA)[5]
  • Waste Coding: Z-D-Nva-OH is not a P-listed or U-listed waste.

  • Characteristic Waste: If dissolved in a solvent with a flashpoint <60°C (e.g., Ethyl Acetate), the waste mixture carries the D001 (Ignitable) code.[2]

  • Generator Status: The mass of Z-D-Nva-OH counts toward your facility's monthly hazardous waste generation totals.

Emergency Procedures

IncidentImmediate Action
Spill (Solid) Do not sweep dry (creates dust).[2] Cover with wet paper towels, then scoop into a bag. Clean area with soap and water.
Skin Contact Wash with soap and water for 15 minutes.[2] The "Z" group increases lipophilicity, aiding skin absorption—do not use solvent to wash skin.[2]
Eye Contact Flush with water for 15 minutes.[2] Seek medical attention if irritation persists (H319).

References

  • United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[3] Retrieved from [Link][2]

  • National Institutes of Health (NIH). (2023). Chemical Wastes in the Peptide Synthesis Process. Retrieved from [Link](Note: Generalized link to PMC database for peptide waste literature).

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][2]

Sources

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